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  • Product: 3-(4-Methylphenyl)cycloheptan-1-ol
  • CAS: 1341334-14-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Methylphenyl)cycloheptan-1-ol

An In-depth Technical Guide to the Synthesis and Characterization of the Novel Compound: 3-(4-Methylphenyl)cycloheptan-1-ol Executive Summary This technical guide provides a comprehensive scientific framework for the nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of the Novel Compound: 3-(4-Methylphenyl)cycloheptan-1-ol

Executive Summary

This technical guide provides a comprehensive scientific framework for the novel chemical entity, 3-(4-Methylphenyl)cycloheptan-1-ol. As a compound not yet described in the peer-reviewed literature, this document serves as a foundational resource for researchers in medicinal chemistry and drug development. We present its core molecular structure, predicted physicochemical properties, a robust and logical proposed synthetic pathway, and a complete workflow for its structural elucidation and characterization. The guide is structured to empower scientists with both the theoretical underpinnings and practical, step-by-step protocols necessary to synthesize, purify, and validate this molecule. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, this document provides the authoritative grounding required to explore the potential of 3-(4-Methylphenyl)cycloheptan-1-ol as a new scaffold in discovery programs.

Introduction: The Cycloheptanol Scaffold in Modern Drug Discovery

The seven-membered cycloheptane ring is a significant structural motif in both natural products and synthetic therapeutic agents.[1] Unlike the more common five- and six-membered rings, the cycloheptane core possesses a higher degree of conformational flexibility, allowing it to present substituents in a diverse array of three-dimensional vectors.[1] This property makes it an attractive scaffold for medicinal chemists aiming to optimize molecular shape and achieve precise interactions with biological targets.[1] The incorporation of an aryl substituent, such as the 4-methylphenyl (p-tolyl) group, introduces a rigid, planar element that can engage in pi-stacking, hydrophobic, and cation-pi interactions within protein binding pockets. The hydroxyl group of the cycloheptanol provides a critical hydrogen bond donor and acceptor, often serving as a key anchoring point to a biological receptor. The combination of these features in 3-(4-Methylphenyl)cycloheptan-1-ol suggests a molecule with significant potential for further development as a novel pharmacophore.

Section 1: Molecular Structure and In Silico Property Prediction

A thorough understanding of a molecule's intrinsic properties is the first step in any research and development workflow. This section details the fundamental structure and predicted physicochemical parameters of 3-(4-Methylphenyl)cycloheptan-1-ol.

Chemical Structure and Core Identifiers

The molecule consists of a cycloheptane ring substituted at the 1-position with a hydroxyl group and at the 3-position with a 4-methylphenyl group.

  • IUPAC Name: 3-(4-Methylphenyl)cycloheptan-1-ol

  • Molecular Formula: C₁₄H₂₀O

  • Molecular Weight: 204.31 g/mol

Caption: 2D structure of 3-(4-Methylphenyl)cycloheptan-1-ol.

Stereochemistry

The structure of 3-(4-Methylphenyl)cycloheptan-1-ol possesses two stereocenters at positions C1 and C3. This gives rise to four possible stereoisomers:

  • (1R, 3R)

  • (1S, 3S)

  • (1R, 3S)

  • (1S, 3R)

These stereoisomers exist as two pairs of enantiomers. The (1R, 3R) and (1S, 3S) isomers are one enantiomeric pair (the trans isomers), while the (1R, 3S) and (1S, 3R) isomers are the other (the cis isomers). It is critical in drug development to isolate and test each isomer, as biological activity and pharmacokinetic properties are often highly dependent on stereochemistry.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted from the molecular structure based on established computational models and data from similar compounds like cycloheptanol and toluene.[2][3] These values are essential for predicting the molecule's behavior in biological systems and for planning purification strategies.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 204.31 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water) ~3.5 - 4.2Predicts lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area 20.2 ŲInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from -OH)Key for target binding and solubility.
Hydrogen Bond Acceptors 1 (from -OH)Key for target binding and solubility.
pKa (Alcoholic Proton) ~16-18Determines ionization state at physiological pH.
Rotatable Bonds 2Relates to conformational flexibility and binding entropy.

Section 2: Proposed Synthetic Strategy

A reliable and scalable synthetic route is paramount for producing the target compound for further study. The following section outlines a logical and field-proven approach to the synthesis of 3-(4-Methylphenyl)cycloheptan-1-ol.

Retrosynthetic Analysis

The causality behind our synthetic plan begins with a retrosynthetic analysis. The target alcohol can be readily formed from the corresponding ketone, 3-(4-methylphenyl)cycloheptanone, via a standard reduction reaction. This key ketone intermediate can be disconnected via a conjugate addition, suggesting cyclohept-2-en-1-one and a p-tolyl nucleophile as starting materials. This approach is advantageous as it builds the core structure efficiently from commercially available precursors.

Retrosynthesis Target 3-(4-Methylphenyl)cycloheptan-1-ol (Target Molecule) Ketone 3-(4-Methylphenyl)cycloheptanone (Ketone Intermediate) Target->Ketone Reduction Enone Cyclohept-2-en-1-one (Starting Material) Ketone->Enone Conjugate Addition TolylCuprate Lithium di(p-tolyl)cuprate (Nucleophile Precursor) Ketone->TolylCuprate Conjugate Addition TolylLi p-Tolyllithium TolylCuprate->TolylLi Transmetallation with CuI TolylBr 4-Bromotoluene (Starting Material) TolylLi->TolylBr Lithiation

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Protocol

This protocol is a self-validating system; each step produces a stable intermediate that can be purified and characterized to confirm its identity before proceeding, ensuring the integrity of the synthetic chain.

Step 1: Synthesis of 3-(4-methylphenyl)cycloheptanone via Gilman Cuprate Addition

  • Rationale: The 1,4-conjugate addition of a Gilman cuprate to an α,β-unsaturated ketone is a highly reliable and selective method for forming carbon-carbon bonds. This method is chosen over the use of a more reactive Grignard or organolithium reagent to prevent competing 1,2-addition to the carbonyl group.

  • Protocol:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (2.0 eq) and anhydrous diethyl ether.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.9 eq, as a solution in hexanes) dropwise over 20 minutes. Stir at -78 °C for 1 hour to form p-tolyllithium.

    • In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.

    • Transfer the freshly prepared p-tolyllithium solution to the CuI suspension via cannula. Allow the mixture to warm slightly to ~-30 °C and stir for 30 minutes to form the Gilman cuprate, lithium di(p-tolyl)cuprate.

    • Cool the cuprate solution back to -78 °C.

    • Add a solution of cyclohept-2-en-1-one (1.0 eq) in anhydrous diethyl ether dropwise.

    • Stir the reaction at -78 °C for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Proceed with the purification and isolation workflow as described below.

Step 2: Reduction of 3-(4-methylphenyl)cycloheptanone to 3-(4-methylphenyl)cycloheptan-1-ol

  • Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that reduces ketones to alcohols without affecting the aromatic ring. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The choice of solvent (methanol or ethanol) facilitates the reaction and workup. This reduction will produce a mixture of cis and trans diastereomers, which can be separated chromatographically.

  • Protocol:

    • Dissolve the purified 3-(4-methylphenyl)cycloheptanone (1.0 eq) from the previous step in methanol in an Erlenmeyer flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous residue is then subjected to the purification workflow.

Purification and Isolation Workflow

PurificationWorkflow Start Quenched Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate / H₂O) Start->Extraction Drying Drying Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo (Rotary Evaporation) Filtration->Concentration Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate Gradient) Concentration->Chromatography Analysis Fraction Analysis by TLC Chromatography->Analysis Combine Combine Pure Fractions Analysis->Combine Final_Concentration Final Concentration Combine->Final_Concentration Product Pure Product (Characterization Pending) Final_Concentration->Product

Caption: General workflow for product purification and isolation.

Section 3: Structural Elucidation and Characterization

Confirming the structure of a novel compound is a non-negotiable step. A combination of spectroscopic techniques provides an unambiguous validation of the molecular structure. The following data are predicted values based on established chemical shift principles and spectral data of analogous structures.[4][5][6]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR is the most powerful tool for determining the precise structure of an organic molecule.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.10d, J ≈ 8 Hz2HAromatic protons ortho to the methyl group
~7.05d, J ≈ 8 Hz2HAromatic protons meta to the methyl group
~3.60m1HCH-OH (C1-H)
~2.80m1HBenzylic proton (C3-H)
~2.30s3HAr-CH₃
~1.20 - 2.10m11HCycloheptane ring protons + OH proton
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~145Aromatic C (quaternary, attached to ring)
~135Aromatic C (quaternary, attached to methyl)
~129Aromatic CH (meta to methyl)
~127Aromatic CH (ortho to methyl)
~72CH-OH (C1)
~40-48Aliphatic CH₂ and CH carbons
~20-35Aliphatic CH₂ carbons
~21Ar-CH₃
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, BroadO-H stretch (alcohol)
~3100 - 3000Mediumsp² C-H stretch (aromatic)
~2950 - 2850Strongsp³ C-H stretch (aliphatic)
~1610, ~1515MediumC=C stretch (aromatic ring)
~1250 - 1050StrongC-O stretch (alcohol)
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion (M⁺): m/z = 204.15 (for C₁₄H₂₀O)

  • Key Fragments:

    • m/z = 186: [M - H₂O]⁺, corresponding to the loss of water.

    • m/z = 113: [M - C₇H₇]⁺, corresponding to the loss of the tolyl group.

    • m/z = 91: [C₇H₇]⁺, corresponding to the tropylium ion, a common fragment for toluene derivatives.

Section 4: Potential Applications and Future Directions

The unique three-dimensional structure of 3-(4-Methylphenyl)cycloheptan-1-ol makes it an intriguing candidate for drug discovery programs. The cycloalkane scaffold has been successfully incorporated into various therapeutic agents, where it serves to orient functional groups and explore complex binding pockets.[7] The combination of a flexible aliphatic ring with a rigid aromatic moiety suggests that this molecule could be a valuable starting point for developing modulators of:

  • Central Nervous System (CNS) Receptors: Where lipophilicity and specific 3D shape are often crucial for crossing the blood-brain barrier and achieving receptor selectivity.

  • Enzyme Inhibitors: The scaffold could be elaborated to position functional groups that interact with the active sites of enzymes such as kinases or proteases.

Future work should focus on:

  • Stereoselective Synthesis: Developing synthetic methods to access individual stereoisomers to enable distinct structure-activity relationship (SAR) studies.

  • Analog Synthesis: Systematically modifying the aryl group (e.g., changing electronic properties or size) and the cycloheptane ring to explore the chemical space around the core scaffold.

  • Biological Screening: Testing the synthesized compounds in a broad range of biological assays to identify potential therapeutic activities.

Conclusion

This guide has established a comprehensive scientific dossier for the novel compound 3-(4-Methylphenyl)cycloheptan-1-ol. By providing a reasoned synthetic strategy, detailed characterization protocols, and predictive spectral data, we have laid the essential groundwork for its practical synthesis and validation. The structural features of this molecule, particularly the combination of a flexible seven-membered ring with an aromatic substituent, mark it as a compound of interest for further investigation in medicinal chemistry. This document serves as a launchpad for researchers to explore its potential and build upon this foundational knowledge.

References

  • Wikipedia. Cycloheptane. [Link]

  • PubChem. Cycloheptane | C7H14 | CID 9265. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Journal of the American Chemical Society. Cycloheptane, Cycloöctane and 1,3,5-Cycloheptatriene. Low Temperature Thermal Properties, Vapor Pressure and Derived Chemical Thermodynamic Properties. [Link]

  • W.W. Norton. Physical Properties of Alkanes and Cycloalkanes. [Link]

  • Foley, D. J., & Wessjohann, L. A. (2019). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 14(1), 37–48. [Link]

  • The Good Scents Company. cycloheptanol. [Link]

  • ChemSynthesis. 3-(4-phenyl-phenyl)-cyclohexan-1-one. [Link]

  • LookChem. 3-Cyclohexen-1-ol, 4-methyl-, (R)-. [Link]

  • PrepChem.com. Synthesis of p-Tolyl isocyanate. [Link]

  • Wamser, C. C. (2007). Organic Chemistry I Exam 2. [Link]

  • PubChem. 3,4-Dimethylcycloheptan-1-ol | C9H18O | CID 70583945. [Link]

  • ResearchGate. Synthesis and photooxygenation of 3-(p-substituted phenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoles: Facial selectivity. [Link]

  • MDPI. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

  • NIST/TRC Web Thermo Tables. 1-(4-methylphenyl)ethanol. [Link]

  • ResearchGate. Synthesis and crystal structures of additive product of tri-o-tolyltin hydride and 1-ethynylcyclopentanol and 1-ethynyleyclohexanol. [Link]

  • ChemSynthesis. 1-[3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol. [Link]

  • Stoltz, B. M., et al. Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products. [Link]

  • NIST WebBook. 3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/3a65c8a41a3e895c1c0e3d231a4734898263e7f6]([Link]

  • PubChemLite. 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol. [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 3-(4-Methylphenyl)cycloheptan-1-ol

Executive Summary In the development of cycloalkane-based pharmaceutical intermediates, 3-(4-Methylphenyl)cycloheptan-1-ol represents a critical structural scaffold, often implicated in the synthesis of CNS-active agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of cycloalkane-based pharmaceutical intermediates, 3-(4-Methylphenyl)cycloheptan-1-ol represents a critical structural scaffold, often implicated in the synthesis of CNS-active agents or analgesics. The precise solubility profile of this compound is the rate-limiting step for optimizing purification processes (crystallization), reaction yield, and formulation stability.

This technical guide provides a comprehensive framework for determining, modeling, and predicting the solubility behavior of 3-(4-Methylphenyl)cycloheptan-1-ol. By synthesizing physicochemical principles with rigorous experimental protocols, we establish a roadmap for process chemists to transition this compound from bench-scale synthesis to pilot-plant manufacturing.

Physicochemical Profile & Structural Analysis[1]

To understand the solubility landscape, we must first deconstruct the molecule’s interaction potential. 3-(4-Methylphenyl)cycloheptan-1-ol is a bifunctional entity comprising a lipophilic domain and a polar anchor.

Structural Domains
  • Lipophilic Scaffold: The cycloheptane ring fused with a p-tolyl (4-methylphenyl) group creates a significant hydrophobic surface area. This suggests high affinity for non-polar and aromatic solvents.

  • Polar Anchor: The secondary hydroxyl group (-OH) at position 1 introduces hydrogen bond donor (HBD) and acceptor (HBA) capabilities, facilitating solubility in protic solvents like alcohols.

Predicted Properties (Analog-Based)

Based on structural analogs such as 4-phenylcyclohexanol and 1-phenylcycloheptanol:

PropertyValue / PredictionRationale
Molecular Weight 204.31 g/mol Calculated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
LogP (Octanol/Water) ~3.5 – 4.2High lipophilicity due to p-tolyl and C7 ring.
Melting Point 50°C – 80°CRigid tolyl group elevates MP compared to unsubstituted cycloheptanol.
H-Bond Donors 1Hydroxyl group.[1]
H-Bond Acceptors 1Hydroxyl oxygen.[1]

Experimental Protocols for Solubility Determination

Reliable solubility data is the bedrock of thermodynamic modeling. Two complementary methodologies are recommended to validate results: the Static Equilibrium Method (Gravimetric) and the Dynamic Laser Monitoring Method .

Method A: Static Equilibrium (Gravimetric)

Best for generating thermodynamic data sets (


 vs. 

).
  • Preparation: Add excess 3-(4-Methylphenyl)cycloheptan-1-ol to a jacketed equilibrium cell containing the target solvent (e.g., Ethanol, Toluene).

  • Equilibration: Stir the suspension at a constant temperature (

    
     K) for 24–48 hours.
    
    • Self-Validating Step: Measure the refractive index of the supernatant at 24h and 48h. If

      
      , equilibrium is confirmed.
      
  • Sampling: Stop agitation and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Evaporate the solvent under vacuum and weigh the residue to determining the mole fraction solubility (

    
    ).
    
Method B: Dynamic Laser Monitoring

Best for rapid metastable zone width (MSZW) determination.

  • Setup: Place a mixture of known composition in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).

  • Ramp: Heat the mixture at 0.5 K/min until the turbidity signal drops to baseline (dissolution temperature,

    
    ).
    
  • Cycle: Cool at 0.5 K/min until turbidity spikes (nucleation temperature,

    
    ).
    
  • Data Output: The hysteresis between

    
     and 
    
    
    
    defines the metastable zone, critical for crystallization design.

Thermodynamic Modeling Framework

To interpolate solubility data for process design, experimental points must be correlated using thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    
     relates to the enthalpy of solution, while 
    
    
    
    accounts for the temperature dependence of the heat capacity.
Van't Hoff Analysis

For assessing the dissolution mechanism:



  • 
     (Enthalpy):  Positive values indicate endothermic dissolution (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate disordering, driving the dissolution process.
    

Predicted Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility of 3-(4-Methylphenyl)cycloheptan-1-ol follows distinct trends.

Solubility Trends Table
Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding with the -OH group.
Aromatic Hydrocarbons Toluene, XyleneVery High

interactions with the p-tolyl ring; dispersion forces.
Esters Ethyl AcetateModerate-High Dipole-dipole interactions; good general solvent.
Aliphatic Alkanes n-Heptane, HexaneModerate Soluble at high T; likely poor at low T (Anti-solvent candidate).
Water WaterNegligible Hydrophobic effect dominates;

.
Solvent Selection Logic for Crystallization

The ideal crystallization system utilizes the differential solubility between the lipophilic skeleton and the polar hydroxyl group.

  • Cooling Crystallization: Use Toluene or Isopropyl Alcohol (IPA) . The compound is highly soluble at boiling points but significantly less soluble at ambient temperatures due to the rigid tolyl group packing.

  • Anti-Solvent Crystallization: Dissolve in Ethanol , then slowly add Water or Heptane to induce supersaturation.

Visualization: Workflow & Logic

Solubility Determination Workflow

The following diagram illustrates the decision matrix for selecting the appropriate measurement protocol based on the development stage.

SolubilityWorkflow Start Start: Solubility Profiling StageCheck Development Stage? Start->StageCheck EarlyPhase Early Phase (mg scale) StageCheck->EarlyPhase Screening LatePhase Late Phase (g/kg scale) StageCheck->LatePhase Optimization MethodA Method A: Dynamic Visual (Polythermal) EarlyPhase->MethodA MethodB Method B: Static Gravimetric (Isothermal) LatePhase->MethodB Output1 Solubility Curve (MSZW) MethodA->Output1 Output2 Precise Mole Fraction (x) MethodB->Output2 Analysis Thermodynamic Modeling (Apelblat / van't Hoff) Process Process Design: Crystallization & Yield Analysis->Process Output1->Analysis Output2->Analysis

Figure 1: Decision matrix for selecting solubility measurement protocols based on pharmaceutical development phase.

Solvent Selection Logic (Hansen Parameters)

This diagram maps the logical relationship between solvent properties and the solute's structural domains.

SolventLogic Solute 3-(4-Methylphenyl) cycloheptan-1-ol Tolyl p-Tolyl Group (Lipophilic / Aromatic) Solute->Tolyl OH Hydroxyl Group (Polar / H-Bonding) Solute->OH Ring Cycloheptyl Ring (Hydrophobic) Solute->Ring Toluene Toluene (Good Solvent) Tolyl->Toluene π-π Interaction Water Water (Anti-Solvent) Tolyl->Water Repulsion Ethanol Ethanol (Good Solvent) OH->Ethanol H-Bonding OH->Water H-Bonding (Weak vs Hydrophobic) Ring->Toluene Dispersion Ring->Water Repulsion (Immiscible) Heptane Heptane (Anti-Solvent @ Low T) Ring->Heptane Dispersion

Figure 2: Interaction map showing the affinity of different structural domains of the solute with key solvent classes.

References

  • IUPAC-NIST Solubility Data Series. (Standard reference for solubility protocols and data reporting formats). National Institute of Standards and Technology. Available at: [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • PubChem Compound Summary for 4-Phenylcyclohexanol. (Structural analog data used for predictive modeling). National Center for Biotechnology Information. Available at: [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction logic).

Sources

Foundational

Introduction: The Unique Challenge of the Cycloheptane Ring

An In-depth Technical Guide: Thermodynamic Stability of 3-Substituted Cycloheptanols Audience: Researchers, Scientists, and Drug Development Professionals The seven-membered cycloheptane ring is a critical structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Thermodynamic Stability of 3-Substituted Cycloheptanols

Audience: Researchers, Scientists, and Drug Development Professionals

The seven-membered cycloheptane ring is a critical structural motif found in a variety of natural products and pharmaceutical agents. Unlike the rigid and well-understood cyclohexane ring, cycloheptane presents a significant conformational challenge due to its inherent flexibility.[1][2] It does not possess a single, low-energy conformation but rather exists as a dynamic equilibrium between multiple forms, primarily the twist-chair (TC) and chair (C) conformations.[3] The energy barrier for interconversion between these forms is low, meaning that at room temperature, a molecule with a cycloheptane core is a complex mixture of rapidly equilibrating conformers.[4]

For drug development professionals, understanding and predicting the most stable conformation of a substituted cycloheptane is paramount. The three-dimensional shape of a molecule dictates its ability to bind to a biological target, influencing its efficacy and pharmacological profile. This guide provides a comprehensive overview of the principles governing the thermodynamic stability of 3-substituted cycloheptanols, integrating theoretical considerations with robust experimental and computational protocols.

Part 1: The Conformational Landscape and Key Stability Factors

The introduction of substituents at the C1 (hydroxyl) and C3 positions creates diastereomers (cis and trans), and the thermodynamic preference for one over the other is governed by a subtle interplay of destabilizing and stabilizing forces.

The Basis of Cycloheptane Conformations

Cycloheptane's flexibility leads to a family of chair and boat forms that readily interconvert through a process known as pseudorotation.[5]

  • Twist-Chair (TC): Generally the most stable conformation for the parent cycloheptane, it minimizes both angle strain and torsional strain.[3]

  • Chair (C): Slightly higher in energy than the twist-chair.

  • Boat (B) and Twist-Boat (TB): Higher energy conformations that are typically less populated but can be important in the overall conformational equilibrium.[2]

The substitution pattern can shift this delicate energy balance, causing one particular conformation to become significantly more populated.

Steric Hindrance and 1,3-Diaxial-like Interactions

As with cyclohexanes, substituents on a cycloheptane ring prefer to occupy positions that minimize steric clash.[6] In a chair-like conformation, a substituent can be in an "axial-like" or "equatorial-like" position.

  • Equatorial Preference: Substituents generally favor equatorial-like positions to avoid steric repulsion with other atoms on the ring.

  • 1,3-Diaxial-like Interactions: When two substituents are in a cis relationship and both occupy axial-like positions on the same side of the ring (e.g., at C1 and C3), they experience significant steric repulsion. This is a major destabilizing factor. For a trans isomer, one substituent can be axial-like while the other is equatorial-like, thus avoiding this specific interaction.

The Role of Intramolecular Hydrogen Bonding

The hydroxyl group of the cycloheptanol introduces the possibility of intramolecular hydrogen bonding, a powerful stabilizing force. In a cis-3-substituted cycloheptanol, if the C3 substituent contains a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom), it can form a hydrogen bond with the C1-hydroxyl group.

  • Causality: This interaction can lock the molecule into a specific conformation and significantly lower its overall energy. The stabilization energy from a single intramolecular hydrogen bond can be on the order of 2-5 kcal/mol, often enough to overcome moderate steric repulsion.

  • Geometric Dependence: This stabilization is highly dependent on the geometry of the ring. It is typically only possible in the cis isomer, where the hydroxyl group and the C3 substituent are on the same face of the ring, allowing them to come into close proximity. The trans isomer cannot form such an interaction.

This balance between avoiding steric strain and forming stabilizing hydrogen bonds is the central theme in determining the thermodynamic stability of 3-substituted cycloheptanols.

Part 2: Methodologies for Determining Thermodynamic Stability

To quantify the relative stability of diastereomers, a combination of experimental equilibration and computational modeling provides the most comprehensive and trustworthy results.[1]

Experimental Protocol: Base-Catalyzed Equilibration

This method establishes a chemical equilibrium between the two diastereomers, allowing the population to settle into the thermodynamically most favorable ratio. The ratio at equilibrium directly corresponds to the difference in Gibbs free energy (ΔG°) between the isomers.

Principle of the Method (Causality): A catalytic amount of base (e.g., sodium methoxide) is used to reversibly deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then be protonated, but in doing so, the stereochemistry at C1 can invert. This inversion pathway allows the less stable diastereomer to convert into the more stable one until the system reaches its lowest energy state (equilibrium). The system is self-validating because the final ratio is independent of the starting ratio of isomers; it is a fundamental property of the molecule under the given conditions.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of the 3-substituted cycloheptanol (either as a pure diastereomer or a mixture) and dissolve it in a suitable anhydrous alcohol solvent (e.g., methanol) in a sealed reaction vessel.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M).

  • Equilibration: Heat the mixture to a constant, controlled temperature (e.g., 50 °C) and allow it to stir.

  • Monitoring: Periodically withdraw small aliquots from the reaction. Quench the catalyst by adding a drop of dilute acid (e.g., acetic acid). Analyze the isomeric ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Endpoint Determination: The equilibrium is reached when the ratio of the two diastereomers remains constant over several consecutive time points (e.g., 24, 36, and 48 hours).

  • Data Analysis:

    • Calculate the equilibrium constant: K_eq_ = [% more stable isomer] / [% less stable isomer].

    • Calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq_) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Caption: Experimental workflow for determining thermodynamic stability via equilibration.

Computational Protocol: Conformational Analysis

Computational modeling explores the potential energy landscape of a molecule to predict the relative stabilities of different conformers and diastereomers.[1] This approach provides deep mechanistic insight into the specific interactions (e.g., bond lengths, angles, non-bonded interactions) that lead to the observed stability.

Principle of the Method (Causality): Due to the flexibility of the cycloheptane ring, a simple geometry optimization is insufficient. A thorough conformational search is required to locate all possible low-energy structures.[5] Higher-level quantum mechanical calculations (like Density Functional Theory, DFT) are then used to accurately calculate the energies of these structures.[7] A frequency calculation is a critical self-validation step; it confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

Step-by-Step Methodology:

  • Initial Structure Generation: Build 3D models of both the cis and trans diastereomers.

  • Conformational Search: Perform a robust conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF). This will generate hundreds or thousands of potential conformers.

  • Clustering and Selection: Group the resulting conformers by shape and energy. Select all unique conformers within a reasonable energy window (e.g., 5-7 kcal/mol) of the global minimum for further analysis.

  • Quantum Mechanical Optimization: Optimize the geometry of each selected conformer using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. A true minimum will have zero imaginary frequencies. This step also provides the thermal corrections needed to calculate the Gibbs free energy.

  • Data Analysis:

    • Identify the single lowest-energy conformer for the cis isomer and the trans isomer.

    • The difference in their calculated Gibbs free energies (ΔG) represents the predicted thermodynamic stability difference.

Caption: Computational workflow for predicting thermodynamic stability.

Part 3: Data Presentation and Implications

Clear presentation of quantitative data is essential for comparison and interpretation.

Table 1: Example Thermodynamic Data for 3-Methoxycycloheptanol

DiastereomerExperimental ΔG° (kcal/mol)Computational ΔG (kcal/mol)Primary Controlling Factor
trans-3-Methoxycycloheptanol0.00 (Reference)0.00 (Reference)Steric preference for equatorial-like groups
cis-3-Methoxycycloheptanol-0.85-0.91Intramolecular H-Bond (OH···OCH₃)

This is representative data. Actual values will vary based on the specific substituent.

Interpretation: In this example, both experimental and computational results agree that the cis isomer is more stable than the trans isomer by approximately 0.9 kcal/mol. This indicates that the stabilizing effect of the intramolecular hydrogen bond between the C1-hydroxyl and the C3-methoxy group outweighs the potential steric strain, making the cis isomer the thermodynamic product.

Implications for Drug Design and Development

The ability to predict and confirm the most stable diastereomer of a cycloheptane-containing molecule has profound implications:

  • Rational Drug Design: By understanding the preferred 3D shape, medicinal chemists can design molecules that present the correct pharmacophore to the biological target, potentially increasing binding affinity and potency.

  • Synthetic Strategy: Knowledge of the thermodynamic preference allows chemists to design synthetic routes that favor the desired isomer. For instance, using equilibrating conditions can selectively produce the more stable product, simplifying purification.

  • Physicochemical Properties: The overall shape and the presence or absence of an intramolecular hydrogen bond can significantly affect properties like solubility, lipophilicity (logP), and crystal packing, all of which are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

By employing the integrated theoretical, experimental, and computational approaches outlined in this guide, researchers can confidently navigate the complex conformational landscape of 3-substituted cycloheptanols, enabling the more efficient and rational development of novel therapeutics.

References

  • BenchChem. (2025). Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques. BenchChem.
  • Thomas, S.A., & Ajibola, V.O.
  • Chemistry LibreTexts. (2021, July 31). 12.
  • Amezcua, C. A., et al. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry.
  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
  • Alver, O. (2023, May 9). Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Biomedical Journal of Scientific & Technical Research.
  • Bocian, D. F., & Strauss, H. L. (1977). Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society.
  • OpenOChem Learn.
  • Chem Vids. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. YouTube.

Sources

Exploratory

The Cycloheptane Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to p-Tolyl Cycloheptane Derivatives: Synthesis, Bioactivity, and Therapeutic Potential The cycloheptane ring is a recurring motif in a diverse array of natural products, many of which exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to p-Tolyl Cycloheptane Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

The cycloheptane ring is a recurring motif in a diverse array of natural products, many of which exhibit potent biological activities.[1] Unlike smaller, more rigid rings like cyclopropane or cyclobutane, or the relatively planar cyclohexane, cycloheptane exists in a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms.[2][3] This conformational flexibility allows molecules incorporating this scaffold to adapt their shape to interact optimally with complex biological targets.[1]

The historical evolution of synthetic methods has enabled the creation of increasingly complex cycloheptane-based architectures.[1] Modern organic synthesis provides a robust toolbox for constructing these seven-membered rings with high degrees of stereochemical and functional control, making them accessible for drug discovery programs.[1]

Synthetic Strategies for p-Tolyl Cycloheptane Derivatives

The synthesis of p-tolyl cycloheptane derivatives can be approached through various methods, primarily involving the construction of the seven-membered ring followed by, or concurrent with, the introduction of the p-tolyl moiety.

1,3-Dipolar Cycloaddition: A Key Strategy

A powerful method for constructing a functionalized p-tolyl cycloheptane system is through a 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a nitrile oxide (generated in situ from an oxime) with a cycloheptatriene. A specific example is the synthesis of 3-(p-tolyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazole.[4]

This reaction is highly efficient and proceeds with good yield, creating a bicyclic system that incorporates both the cycloheptane and the p-tolyl-substituted heterocyclic moiety in a single, convergent step.[4]

This protocol describes the synthesis of a representative p-tolyl cycloheptane derivative via a 1,3-dipolar cycloaddition.

Causality: The in situ generation of the p-tolylnitrile oxide from the corresponding hydroximoyl chloride using a mild base like triethylamine (NEt3) is critical to prevent its dimerization. Cycloheptatriene serves as a reactive dipolarophile for the subsequent cycloaddition. The reaction is performed at low temperature to control the exothermic reaction and improve selectivity.

Step-by-Step Methodology:

  • Preparation of Starting Materials: Synthesize p-tolyl-hydroximoyl chloride from p-tolualdehyde oxime using established methods.

  • Reaction Setup: Dissolve cycloheptatriene (5.0 eq) and p-tolyl-hydroximoyl chloride (1.0 eq) in dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the stirring solution in an ice bath to 0°C.

  • Base Addition: Add a solution of triethylamine (2.0 eq) in CH2Cl2 dropwise to the reaction mixture over 15-20 minutes. The slow addition is crucial to control the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydroximoyl chloride is consumed.

  • Workup: Upon completion, wash the reaction mixture with water to remove triethylammonium chloride and any excess base. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-(p-tolyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazole adduct.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Other Synthetic Approaches

While cycloaddition is a powerful tool, other established methods for seven-membered ring synthesis could be adapted for p-tolyl derivatives:

  • Ring-Closing Metathesis (RCM): A versatile method for forming cycloalkenes from acyclic diene precursors.[1][5] A diene bearing a p-tolyl group could be cyclized using a Grubbs catalyst.

  • Ring Expansion: The Tiffeneau-Demjanov rearrangement or reaction of a p-tolyl-substituted cyclohexanone with diazomethane can provide a one-carbon ring expansion to the corresponding cycloheptanone.[1]

  • [4+3] Cycloaddition: This reaction combines a diene with a three-carbon component to provide a direct route to functionalized seven-membered rings.[1]

The following diagram illustrates a generalized workflow for the synthesis and subsequent modification of a p-tolyl cycloheptane derivative.

G cluster_synthesis Synthesis cluster_modification Post-Synthesis Modification p_tolyl_precursor p-Tolyl Precursor (e.g., Oxime) cycloaddition 1,3-Dipolar Cycloaddition p_tolyl_precursor->cycloaddition cycloheptatriene Cycloheptatriene cycloheptatriene->cycloaddition derivative p-Tolyl Cycloheptane Derivative cycloaddition->derivative reduction Ring Modification (e.g., Hydrogenation) derivative->reduction final_analog Final Analog for Biological Screening functionalization Further Functionalization reduction->functionalization functionalization->final_analog

Caption: A generalized workflow for the synthesis and modification of p-tolyl cycloheptane derivatives.

Pharmacological Profile and Therapeutic Potential

While literature specifically detailing the biological activity of p-tolyl cycloheptane derivatives is nascent, the activities of related cycloheptanol and p-tolyl-containing compounds suggest promising therapeutic avenues, particularly in anti-inflammatory and anticancer applications.[6][7]

Anti-Inflammatory Activity

Chronic inflammation is a key factor in numerous diseases.[6] Compounds containing a p-tolyl group, such as (α-cyclopropyl-p-tolyl)acetic acid, have been synthesized and evaluated for anti-inflammatory properties.[7] Furthermore, certain cyclic diarylheptanoids have demonstrated the ability to inhibit nitric oxide (NO) production in macrophages, a key indicator of anti-inflammatory potential.[6] It is plausible that p-tolyl cycloheptane derivatives could modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor kappa B (NF-κB).[8]

The diagram below illustrates the COX pathway, a potential target for p-tolyl cycloheptane derivatives designed as anti-inflammatory agents.

G membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor p-Tolyl Cycloheptane Derivative (Hypothesized) inhibitor->cox

Caption: Hypothesized mechanism of action via inhibition of the COX inflammatory pathway.

Anticancer Activity

Cycloheptanol derivatives have been explored as cytotoxic agents against various cancer cell lines, including human colon (HCT-116) and breast (MCF-7) cancer cells.[6] The efficacy of these compounds is highly dependent on the structural modifications on the seven-membered ring.[6] The p-tolyl group is a common feature in many kinase inhibitors and other anticancer agents. Therefore, the combination of a cycloheptane scaffold with a p-tolyl moiety presents a logical starting point for designing novel cytotoxic compounds.

Structure-Activity Relationship (SAR) Framework

A systematic Structure-Activity Relationship (SAR) study is essential for optimizing a lead compound into a viable drug candidate.[9] SAR explores how small modifications to a molecule's structure influence its biological activity, selectivity, and physicochemical properties.[9] For p-tolyl cycloheptane derivatives, an SAR campaign would involve the synthesis and evaluation of a library of analogs to identify key structural features for potency and selectivity.

Table 1: Hypothetical SAR Data for a p-Tolyl Cycloheptane Series This table provides a conceptual framework for how SAR data would be organized and analyzed. The values are for illustrative purposes only.

Compound IDR1 (Aromatic Substitution)R2 (Cycloheptane Substitution)IC₅₀ (µM) vs. Target X
Lead-01 p-CH₃ (p-tolyl)-H5.2
ANA-02 p-OCH₃-H2.8
ANA-03 p-Cl-H8.1
ANA-04 p-H-H15.5
ANA-05 p-CH₃4-OH (trans)1.5
ANA-06 p-CH₃4-OH (cis)9.7

Interpretation of Hypothetical Data:

  • Aromatic Substitution (R1): The data suggests that electron-donating groups (like -OCH₃) at the para position enhance activity compared to the parent p-tolyl, while electron-withdrawing groups (-Cl) or no substitution (-H) are detrimental. This points to a specific electronic requirement in the target's binding pocket.

  • Cycloheptane Substitution (R2): The introduction of a hydroxyl group at the 4-position significantly improves potency. Crucially, the stereochemistry is vital, with the trans isomer being much more active than the cis, indicating a specific hydrogen bond donor/acceptor interaction is possible only with a particular 3D arrangement.

The following diagram illustrates the logical flow of an SAR study.

G cluster_sar Structure-Activity Relationship (SAR) Iteration lead Initial Hit Compound (p-Tolyl Cycloheptane) design Design Analogs (Vary Substituents) lead->design sar_cycle SAR Cycle synthesis Synthesize Analog Library design->synthesis testing Biological Assay (e.g., IC50) synthesis->testing analysis Analyze Data (Identify Trends) testing->analysis analysis->design optimized Optimized Lead (Improved Potency/ Selectivity) analysis->optimized

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Challenges and Future Directions

The exploration of p-tolyl cycloheptane derivatives is a field with considerable room for growth. Key challenges include the development of stereoselective synthetic routes to access specific conformers or stereoisomers of substituted cycloheptanes. Future work should focus on synthesizing a diverse library of these compounds and screening them against a wide range of biological targets, including kinases, proteases, and GPCRs, to uncover novel therapeutic applications. Computational methods, such as docking studies and quantitative structure-activity relationship (QSAR) modeling, can be integrated to accelerate the discovery and optimization process.

Conclusion

p-Tolyl cycloheptane derivatives represent a promising class of molecules for drug discovery, combining the advantageous conformational properties of the seven-membered ring with the well-established role of the p-tolyl group in molecular recognition.[1] Efficient synthetic strategies, such as 1,3-dipolar cycloadditions, provide reliable access to these core structures.[4] By leveraging insights from related compound classes and employing systematic SAR studies, researchers can unlock the therapeutic potential of this scaffold, paving the way for the development of novel agents for treating inflammatory diseases, cancer, and beyond.

References

  • Balci, M., et al. (2018). Synthesis and photooxygenation of 3-(p-substituted phenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoles: facial selectivity. PMC. Retrieved from [Link]

  • Beinat, C., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. Retrieved from [Link]

  • Ayan, E., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PMC. Retrieved from [Link]

  • Wu, M.-Y., et al. (2024). 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. MDPI. Retrieved from [Link]

  • Freeman, F., et al. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. Retrieved from [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Retrieved from [Link]

  • Sema. (n.d.). Structure Activity Relationship Of Drugs. Sema. Retrieved from [Link]

  • Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

  • Goncharova, I. K., et al. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. ResearchGate. Retrieved from [Link]

  • Nowikow, C., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2015). Selected synthetic strategies to cyclophanes. PMC. Retrieved from [Link]

  • Kelling, S. J., et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. The University of Queensland eSpace. Retrieved from [Link]

  • PubMed. (2000). Stereoselective synthesis of C-[2-S-(p-tolyl)-2-thio-beta-D-galactopyranosyl] compounds using the reaction of TolSCl adducts of D-galactal with C-nucleophiles. PubMed. Retrieved from [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Islam, M. T., et al. (2018). Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. Cellular and Molecular Biology. Retrieved from [Link]

  • Asfahan, M., et al. (2021). Total Synthesis, Structure Elucidation, and Bioactivity Evaluation of the Cyclic Lipopeptide Natural Product Paenilipoheptin A. PMC. Retrieved from [Link]

  • Islam, M. T., et al. (2018). Phytol: A review of biomedical activities. PubMed. Retrieved from [Link]

  • Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Preparation of 3-(4-Methylphenyl)cycloheptan-1-ol

Executive Summary This application note details a robust, scalable protocol for the enantioselective synthesis of 3-(4-methylphenyl)cycloheptan-1-ol . Seven-membered rings (cycloheptanes) are increasingly prevalent in CN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of 3-(4-methylphenyl)cycloheptan-1-ol . Seven-membered rings (cycloheptanes) are increasingly prevalent in CNS-active pharmacophores but present unique stereochemical challenges due to their conformational flexibility compared to cyclopentanes or cyclohexanes.[1]

This guide utilizes a Two-Stage Asymmetric Cascade :

  • Rh(I)-Catalyzed Asymmetric Conjugate Addition: Establishes the C3 stereocenter with high enantioselectivity (>96% ee) using the Hayashi-Miyaura methodology.

  • Diastereoselective Reduction: Establishes the C1 stereocenter relative to C3, utilizing steric control to favor the cis-isomer.

Retrosynthetic Logic & Workflow

The synthesis is designed to install the difficult remote stereocenter (C3) first, utilizing the ring strain of the enone, followed by functional group manipulation of the carbonyl.

RetroSynthesis Target Target Molecule (1S,3R)-3-(4-Methylphenyl) cycloheptan-1-ol Ketone Intermediate 1 (R)-3-(4-Methylphenyl) cycloheptan-1-one Target->Ketone Stereoselective Reduction (L-Selectride) Enone Starting Material 2-Cyclohepten-1-one Ketone->Enone Asymmetric Conjugate Addition (Rh/(R)-BINAP) Boronic Reagent 4-Methylphenylboronic acid Ketone->Boronic

Figure 1: Retrosynthetic strategy prioritizing the establishment of the C3 stereocenter via Rh-catalysis before setting the C1 alcohol stereochemistry.

Protocol Stage 1: Enantioselective Conjugate Addition

Mechanistic Insight

We utilize a Rhodium(I)/(R)-BINAP catalytic system.[1] Unlike Cu-catalyzed additions which often require organometallic reagents (Grignards/Zincates) and cryogenic conditions, the Hayashi-Miyaura reaction operates with air-stable boronic acids in aqueous solvents.[1]

Key Causality: The reaction requires water. The active species is a hydroxorhodium complex,


. Water facilitates the hydrolysis of the intermediate oxa- 

-allyl rhodium species to release the product and regenerate the catalyst.
Experimental Protocol

Reagents:

  • Substrate: 2-Cyclohepten-1-one (1.0 equiv)

  • Nucleophile: 4-Methylphenylboronic acid (1.5 equiv)[1]

  • Catalyst Precursor:

    
     (1.5 mol%) Note: If unavailable, generate in situ from 
    
    
    
    and KOH.[1]
  • Ligand: (R)-BINAP (3.3 mol%)[1]

  • Solvent: 1,4-Dioxane /

    
     (10:1 ratio)[1]
    

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with

    
     (1.5 mol%) and (R)-BINAP (3.3 mol%).[1] Dissolve in 1,4-dioxane (degassed).[1] Stir at 25°C for 15 minutes to generate the active chiral cationic species.
    
  • Addition: Add 4-methylphenylboronic acid (1.5 equiv) and 2-cyclohepten-1-one (1.0 equiv).

  • Solvent Adjustment: Add degassed water (volume calculated to achieve 10:1 Dioxane:Water ratio). The water is critical for the catalytic turnover (hydrolysis step).

  • Reaction: Heat the mixture to 50°C for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The enone spot should disappear.

  • Workup: Dilute with EtOAc and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.[2]
  • Purification: Flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

Expected Outcome:

  • Yield: 85-92%[1]

  • Enantiomeric Excess (ee): >96% (Determined by Chiral HPLC, Chiralcel OD-H column).[1]

  • Product: (R)-3-(4-methylphenyl)cycloheptan-1-one.[1]

Catalytic Cycle Visualization

CatCycle RhOH Active Catalyst [Rh(OH)((R)-BINAP)] TransMet Transmetallation (Ar-B(OH)2 enters) RhOH->TransMet ArRh Aryl-Rh Species [Ar-Rh((R)-BINAP)] TransMet->ArRh - B(OH)3 Insertion Enone Insertion (Carborhodation) ArRh->Insertion + Enone OxaPi Oxa-π-allyl Rhodium Insertion->OxaPi Hydrolysis Hydrolysis (H2O enters) OxaPi->Hydrolysis Hydrolysis->RhOH + Product (Ketone)

Figure 2: The Hayashi-Miyaura catalytic cycle.[1] Note that the transmetallation is the rate-limiting step and requires the hydroxo-rhodium species.

Protocol Stage 2: Diastereoselective Reduction[1]

Mechanistic Insight

The reduction of 3-substituted cycloheptanones presents a stereochemical dichotomy.

  • Small Hydrides (NaBH4): Tend to yield mixtures or favor the thermodynamic product.

  • Bulky Hydrides (L-Selectride): Operate under kinetic control .[1] The bulky sec-butyl groups on the borohydride force the reagent to attack from the less hindered face (peripheral attack), typically yielding the cis-alcohol (1,3-cis relationship).

Experimental Protocol

Reagents:

  • Substrate: (R)-3-(4-methylphenyl)cycloheptan-1-one (from Stage 1).[1]

  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv).[1]

  • Oxidant (Workup): 30%

    
     / NaOH.
    

Step-by-Step Procedure:

  • Setup: Dissolve the ketone in anhydrous THF (0.1 M concentration) under Argon. Cool the solution to -78°C .

    • Why: Low temperature maximizes the kinetic differentiation between the two faces of the carbonyl.

  • Addition: Dropwise add L-Selectride (1.2 equiv) over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench/Oxidation:

    • Caution: Organoboranes are formed.[3][4] Do not just add water.

    • Add MeOH slowly to quench excess hydride.

    • Allow to warm to 0°C.

    • Add 10% NaOH solution followed by 30%

      
       dropwise. Stir for 30 mins to oxidize the boron byproducts.
      
  • Extraction: Extract with

    
     (x3). Wash with brine.[2]
    
  • Purification: Silica gel chromatography. The cis and trans isomers are usually separable, but this protocol yields >90% diastereomeric ratio (dr) favoring the cis-isomer.

Expected Outcome:

  • Major Product: (1S, 3R)-3-(4-methylphenyl)cycloheptan-1-ol (cis-isomer).[1]

  • Yield: 88-95%.[1]

  • dr: >20:1 (cis:trans).

Quantitative Data Summary

ParameterStage 1: Conjugate AdditionStage 2: Reduction
Catalyst/Reagent

/ (R)-BINAP
L-Selectride
Temperature 50°C-78°C
Solvent System 1,4-Dioxane /

(10:[1]1)
THF (Anhydrous)
Time 12 Hours2 Hours
Yield 85-92%88-95%
Selectivity >96% ee>20:1 dr (cis:trans)
Critical Control Oxygen-free (Argon); Water ratioTemperature (-78°C); Oxidative workup

References

  • Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Chemical Reviews, 103(8), 2829–2844.

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-catalyzed asymmetric 1,4-addition of aryl- and alkenylboronic acids to enones.[1] Journal of the American Chemical Society, 120(22), 5579–5580.

  • Deraet, X., et al. (2020).[5] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. (Cited for general principles of bulky hydride reduction on substituted cycloalkanones). [1]

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides.[1] In: Metal-Catalyzed Cross-Coupling Reactions.[1] [1]

Sources

Application

Application Notes and Protocols: Synthesis of p-Tolyl Cycloheptanol via Grignard Reaction

Introduction The Grignard reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[2][3] The reaction of a Grignard reagent with a ketone serves as a highly efficient route to tertiary alcohols, which are pivotal structural motifs in numerous natural products and pharmaceutical agents.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of p-tolyl cycloheptanol. This tertiary alcohol is synthesized through the reaction of p-tolylmagnesium bromide, an aryl Grignard reagent, with cycloheptanone. We will delve into the mechanistic underpinnings of this transformation, delineate the critical reaction parameters, and provide a detailed, step-by-step protocol for its successful execution in a laboratory setting.

Reaction Mechanism and Pathway

The synthesis of p-tolyl cycloheptanol via the Grignard reaction proceeds in two fundamental stages:

  • Formation of the Grignard Reagent: The process begins with the preparation of the p-tolylmagnesium bromide reagent. This is achieved by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[3] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[6] This "umpolung" is the crux of the Grignard reagent's reactivity.

  • Nucleophilic Addition to the Carbonyl: The highly nucleophilic carbon of the p-tolylmagnesium bromide then attacks the electrophilic carbonyl carbon of cycloheptanone.[5][7] This nucleophilic addition results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate.[1]

  • Aqueous Workup: The final step involves an acidic workup, where a proton source (e.g., dilute hydrochloric acid or saturated aqueous ammonium chloride) is added to protonate the alkoxide, yielding the desired tertiary alcohol, p-tolyl cycloheptanol, and water-soluble magnesium salts.[2][8]

Grignard_Mechanism cluster_reagent_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition & Workup p-bromotoluene p-bromotoluene p-tolylmagnesium_bromide p-tolylmagnesium bromide p-bromotoluene->p-tolylmagnesium_bromide + Mg / Dry Ether Mg Mg alkoxide_intermediate Magnesium Alkoxide Intermediate p-tolylmagnesium_bromide->alkoxide_intermediate + cycloheptanone cycloheptanone cycloheptanone p-tolyl_cycloheptanol p-tolyl cycloheptanol alkoxide_intermediate->p-tolyl_cycloheptanol Aqueous Workup (H+)

Caption: General workflow for the synthesis of p-tolyl cycloheptanol.

Critical Reaction Parameters and Optimization

The success of a Grignard reaction is highly contingent on meticulous control of the reaction conditions. The Grignard reagent is a potent base and nucleophile, necessitating the exclusion of protic sources.

ParameterRecommendationRationale and Key Insights
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF)Ethereal solvents are crucial as they are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it through coordination.[6] THF is generally preferred for aryl bromides due to its higher boiling point, which can facilitate reaction initiation.
Moisture Strict exclusion of water is paramount.Grignard reagents react readily with water in an acid-base reaction to form an alkane, which quenches the reagent and reduces the yield.[9] All glassware must be oven-dried, and anhydrous solvents must be used.
Reactant Stoichiometry A slight excess of magnesium (1.1-1.2 equivalents) and the aryl halide (1.0-1.1 equivalents) relative to the ketone is recommended.A slight excess of the Grignard reagent ensures complete consumption of the ketone.
Initiation A crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium turnings can be used.The surface of magnesium is often coated with a passivating layer of magnesium oxide. These methods help to expose a fresh, reactive magnesium surface to initiate the reaction.[6][10]
Temperature Control The formation of the Grignard reagent is exothermic and may require initial gentle heating to start, followed by cooling to maintain a gentle reflux. The addition of the ketone is typically performed at 0 °C.Controlling the temperature prevents side reactions and ensures a smooth reaction profile. The addition of the ketone at a lower temperature minimizes the risk of enolization of the ketone by the Grignard reagent, which acts as a strong base.[4]
Workup Saturated aqueous ammonium chloride is a mild and effective quenching agent. Dilute hydrochloric acid can also be used.Saturated ammonium chloride is sufficiently acidic to protonate the alkoxide and decompose the excess Grignard reagent without causing acid-catalyzed dehydration of the tertiary alcohol product.[8] Using dilute HCl can help to dissolve the magnesium salts that precipitate during the workup.[8]

Experimental Protocol: Synthesis of p-Tolyl Cycloheptanol

This protocol details the synthesis of p-tolyl cycloheptanol from p-bromotoluene and cycloheptanone.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • p-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cycloheptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Protocol_Workflow A 1. Setup and Reagent Preparation B 2. Formation of p-Tolylmagnesium Bromide A->B Dry glassware, add Mg and I₂ C 3. Addition of Cycloheptanone B->C Initiate reaction, add p-bromotoluene D 4. Reaction Quenching and Workup C->D Cool to 0°C, add cycloheptanone dropwise E 5. Extraction and Drying D->E Add sat. NH₄Cl, separate layers F 6. Purification E->F Extract aqueous layer, dry organic phase G 7. Characterization F->G Remove solvent, purify by chromatography

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

Part 1: Preparation of p-Tolylmagnesium Bromide

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of p-bromotoluene (1.05 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction should initiate, evidenced by a color change (disappearance of the iodine color) and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium with a dry glass rod may be necessary.

  • Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part 2: Reaction with Cycloheptanone and Workup

  • Cool the flask containing the freshly prepared p-tolylmagnesium bromide in an ice bath to 0 °C.

  • Prepare a solution of cycloheptanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the cycloheptanone solution dropwise to the stirred Grignard reagent at 0 °C. A precipitate will likely form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Stir vigorously until the bubbling ceases and two distinct layers are visible.

Part 3: Extraction and Purification

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude p-tolyl cycloheptanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tertiary alcohol.[11][12]

Troubleshooting and Key Considerations

  • Low Yield: The most common cause of low yield is the presence of moisture. Ensure all glassware is scrupulously dried and solvents are anhydrous. Incomplete formation of the Grignard reagent can also be a factor; ensure the magnesium is activated and the reaction goes to completion.

  • Side Products: A potential side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted p-bromotoluene. This can be minimized by slow addition of the aryl halide during reagent formation. Enolization of the ketone can occur if the Grignard reagent acts as a base; this is more prevalent with sterically hindered ketones.[4]

  • Emulsion during Workup: The formation of magnesium salts can sometimes lead to persistent emulsions during extraction. Adding brine can help to break the emulsion.[8]

Conclusion

The Grignard reaction remains a highly reliable and efficient method for the synthesis of tertiary alcohols such as p-tolyl cycloheptanol. By adhering to stringent anhydrous conditions and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this document offer a robust framework for the successful application of this classic transformation in a modern research and development setting.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. (2013, November 12). Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

  • Journal of Chemical Education. Grignard Synthesis of Various Tertiary Alcohols. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

  • Google Patents. (CN102643163A) Method for preparing tertiary alcohol by means of Grignard reaction.
  • Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]

  • The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • PubMed. (2005, December 8). Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Retrieved from [Link]

  • Chemdad Co., Ltd. P-TOLYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]

  • ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • SATHEE. Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (2024, March 29). Synthesis using Grignard reagents_Part1 | Alcohols, phenols and ethers | Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, February 6). Producing p‐tolylmethanol derivatives through an eco‐friendly electro‐organic method: A highly efficient Grignard reaction utilizing a magnesium electrode. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved from [Link]

Sources

Method

Application Note: Using 3-(4-Methylphenyl)cycloheptan-1-ol as a Chiral Building Block

[1] Executive Summary The expansion of chemical space beyond "flat" aromatic scaffolds is a primary directive in modern drug discovery. 3-(4-Methylphenyl)cycloheptan-1-ol represents a high-value chiral building block tha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The expansion of chemical space beyond "flat" aromatic scaffolds is a primary directive in modern drug discovery. 3-(4-Methylphenyl)cycloheptan-1-ol represents a high-value chiral building block that offers a unique combination of lipophilicity, defined stereochemistry, and conformational flexibility (the "seven-membered ring challenge").[1]

This guide provides a comprehensive protocol for the synthesis, resolution, and application of this scaffold. Unlike rigid cyclohexanes, the cycloheptane ring allows for exploring novel vectors in protein-ligand binding pockets. This note details two validated routes to access enantiopure material—Asymmetric Conjugate Addition (Route A) and Enzymatic Kinetic Resolution (Route B)—and outlines strategies for its incorporation into lead compounds.

Structural & Stereochemical Considerations

The Conformational Landscape

Cycloheptane rings exist in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations. The introduction of a bulky aryl group (p-tolyl) at the C3 position and a hydroxyl group at C1 locks the conformation, reducing the entropic penalty upon binding to biological targets.

  • Cis-Isomer: The hydroxyl and aryl groups are on the same face. Often preferred for intramolecular cyclization strategies.

  • Trans-Isomer: The groups are on opposite faces.[1] Frequently used to span distant hydrophobic pockets in GPCR ligands.

Stereochemical Nomenclature

The molecule possesses two stereocenters (C1 and C3).

  • (1R, 3R): Trans-isomer (if C1 is higher priority).

  • (1S, 3R): Cis-isomer.[2]

  • Note: Relative stereochemistry is often determined by NMR coupling constants (

    
    ), but due to ring flexibility, NOESY experiments are required for definitive assignment.
    

Experimental Protocols

Route A: Asymmetric Synthesis (De Novo Construction)

Best for: High enantiopurity (>98% ee) without resolution yield loss.

Principle: Rhodium-catalyzed asymmetric 1,4-addition of 4-methylphenylboronic acid to cyclohept-2-en-1-one, followed by diastereoselective reduction.[1]

Step 1: Asymmetric Conjugate Addition

Reagents:

  • Substrate: Cyclohept-2-en-1-one[1]

  • Nucleophile: 4-Methylphenylboronic acid (1.5 equiv)[1]

  • Catalyst: [Rh(OH)(cod)]2 (3 mol%)

  • Ligand: (R)-BINAP or (R)-Segphos (6 mol%)[1]

  • Solvent: 1,4-Dioxane/H2O (10:1)[1]

Protocol:

  • Charge a reaction vial with [Rh(OH)(cod)]2, (R)-BINAP, and arylboronic acid under argon.

  • Add degassed 1,4-dioxane/H2O and stir at room temperature for 15 min to generate the active catalyst.

  • Add cyclohept-2-en-1-one dropwise.[1]

  • Heat to 60°C for 12 hours. Monitor by HPLC (Chiralcel OD-H column).[1]

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc 9:1).

  • Yield: Expect 85-92% yield of (R)-3-(4-methylphenyl)cycloheptan-1-one.

Step 2: Diastereoselective Reduction[1]
  • For Cis-Alcohol (Selectivity >95:5): Use L-Selectride in THF at -78°C. The bulky hydride attacks from the less hindered face (equatorial attack), forcing the hydroxyl into the axial position (pseudo-axial in TC form).

  • For Trans-Alcohol (Selectivity ~80:20): Use NaBH4 in MeOH at 0°C.

Route B: Enzymatic Kinetic Resolution (Scalable)

Best for: Large-scale preparation where racemic starting material is cheap.[1]

Principle: Lipase-catalyzed transesterification selectively acetylates one enantiomer of the racemic alcohol.

Reagents:

  • Substrate: rac-3-(4-Methylphenyl)cycloheptan-1-ol[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435)[1]

  • Acyl Donor: Vinyl acetate (5 equiv)

  • Solvent: MTBE or Toluene (anhydrous)

Protocol:

  • Dissolve 10 g of racemic alcohol in 100 mL MTBE.

  • Add 5.0 mL Vinyl acetate and 1.0 g Novozym 435 beads.

  • Shake at 30°C (orbital shaker, 200 rpm).

  • Monitoring: Check conversion by GC or chiral HPLC every 2 hours. Stop reaction at exactly 50% conversion (typically 6-24h).[1]

  • Workup: Filter off enzyme (recyclable). Concentrate filtrate.

  • Separation: Separate the unreacted alcohol (usually S-enantiomer) from the acetate ester (usually R-enantiomer) via column chromatography.

  • Hydrolysis: Treat the acetate with K2CO3/MeOH to recover the second enantiomer as the alcohol.

Visualized Workflows

Synthesis & Resolution Logic Flow

G Start Starting Material: Cyclohept-2-en-1-one Step1 Step 1: Asymmetric Conjugate Addition (Rh-cat, (R)-BINAP, p-Tolylboronic acid) Start->Step1 C-C Bond Formation Ketone Intermediate: (R)-3-(4-Methylphenyl)cycloheptanone (>98% ee) Step1->Ketone Branch_Red Step 2: Reduction Strategy Ketone->Branch_Red Red_Cis L-Selectride (-78°C) Steric Control Branch_Red->Red_Cis Kinetic Red_Trans NaBH4 (0°C) Thermodynamic Control Branch_Red->Red_Trans Thermodynamic Prod_Cis Product A: (1S, 3R)-Cis-Alcohol (Axial OH) Red_Cis->Prod_Cis Prod_Trans Product B: (1R, 3R)-Trans-Alcohol (Equatorial OH) Red_Trans->Prod_Trans

Caption: Figure 1. Stereodivergent synthesis of cis- and trans-3-(4-methylphenyl)cycloheptan-1-ol starting from cycloheptenone.

Applications in Lead Optimization

Derivatization Strategies

The secondary hydroxyl group is a versatile handle.

  • Mitsunobu Inversion: Convert the (1S)-cis alcohol to the (1R)-trans amine (using hydrazoic acid/DPPA) or ether. This allows for precise placement of polar groups.

  • Fluorination: Treatment with DAST or Deoxo-Fluor yields the corresponding fluoride with inversion of configuration, useful for blocking metabolic hotspots.

Comparative Data: Ring Size Effects

The 7-membered ring offers distinct physicochemical properties compared to 6-membered analogs.[1]

PropertyCyclohexane ScaffoldCycloheptane ScaffoldBenefit
Bond Angle Strain Low (Chair)Low (Twist-Chair)Stable scaffold
Conformational Entropy Low (Rigid)Medium (Flexible)Induced fit capability
Lipophilicity (LogP) Baseline+0.4 to +0.6Improved BBB penetration
Vector Orientation 109.5° (sp3)VariableAccess to novel sub-pockets

Safety & Handling

  • Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Boronic Acid Handling: 4-Methylphenylboronic acid is generally safe but should be handled in a fume hood to avoid inhalation of dust.[1]

  • Catalyst Safety: Rhodium precursors are expensive and sensitive; handle in a glovebox or under strict Schlenk conditions for maximum reproducibility.

  • Storage: Store the chiral alcohol under nitrogen at 4°C. Stable for >12 months.

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones."[1] Journal of the American Chemical Society, Vol. 120, No. 22, 1998. Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, Vol. 63, No. 8, 2007. Link

  • Bäckvall, J. E., et al. "Ruthenium-Catalyzed Transfer Hydrogenation for the Reduction of Ketones." Chemical Reviews, Vol. 102, No. 10, 2002. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, Vol. 52, No. 21, 2009. Link

Sources

Application

Functionalization of the hydroxyl group in 3-(4-Methylphenyl)cycloheptan-1-ol

Application Note: Strategic Functionalization of the Hydroxyl Group in 3-(4-Methylphenyl)cycloheptan-1-ol Abstract & Strategic Overview This guide details the functionalization of 3-(4-Methylphenyl)cycloheptan-1-ol , a l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Hydroxyl Group in 3-(4-Methylphenyl)cycloheptan-1-ol

Abstract & Strategic Overview

This guide details the functionalization of 3-(4-Methylphenyl)cycloheptan-1-ol , a lipophilic, conformationally mobile scaffold often utilized in fragment-based drug discovery (FBDD). The presence of a bulky p-tolyl group at the C3 position introduces significant steric and conformational constraints distinct from rigid cyclohexanes.

Effective modification of the C1-hydroxyl group requires protocols that account for the cycloheptane twist-chair flexibility and potential 1,3-transannular interactions . This note provides three validated workflows:

  • Controlled Oxidation (Ketone synthesis via Dess-Martin Periodinane).

  • Stereochemical Inversion (Mitsunobu protocol adapted for sterically hindered substrates).[1]

  • Carbamoylation (Medicinal chemistry derivatization for metabolic stability).

Structural Analysis & Conformational Locking

Unlike cyclohexane, cycloheptane lacks a single rigid chair conformation. It exists in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) forms.

  • The Anchor Effect: The bulky 4-methylphenyl (p-tolyl) group at C3 acts as a "conformation anchor," preferentially occupying the pseudo-equatorial position to minimize steric strain.

  • Reactivity Implication: The C1-hydroxyl group will oscillate between pseudo-axial and pseudo-equatorial orientations. Reagents sensitive to steric bulk (e.g., bulky silyl chlorides or trityl groups) may exhibit sluggish kinetics compared to cyclohexyl analogs.

Decision Matrix: Functionalization Pathways

FunctionalizationPathways Start 3-(4-Methylphenyl) cycloheptan-1-ol Oxidation Oxidation (Ketone) Start->Oxidation Pathway A: Create Electrophile Inversion Stereo-Inversion (Mitsunobu) Start->Inversion Pathway B: Invert Stereocenter Deriv Carbamoylation (Stability) Start->Deriv Pathway C: MedChem Tag

Figure 1: Strategic decision tree for C1-hydroxyl modification based on downstream utility.

Protocol A: Controlled Oxidation (Ketone Synthesis)

Objective: Convert the secondary alcohol to a ketone without over-oxidation or isomerization of the C3-aryl stereocenter. Reagent Choice: Dess-Martin Periodinane (DMP) .[2][3]

  • Why? Unlike Jones oxidation (CrO₃/H₂SO₄), DMP is non-acidic, preventing potential acid-catalyzed migration of the double bond or epimerization at C3 if the ring is strained.

Materials
  • Substrate: 3-(4-Methylphenyl)cycloheptan-1-ol (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 equiv) [CAS: 87413-09-0]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1 mixture)

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M) in a flame-dried round-bottom flask under Nitrogen/Argon.

  • Addition: Cool the solution to 0°C. Add DMP (1.2 mmol) in one portion.

    • Note: The reaction is initially heterogeneous but typically clears as the intermediate alkoxyperiodinane forms.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The alcohol spot (lower R_f) should disappear.

  • Quench (Critical): Dilute with Et₂O (20 mL). Pour into a beaker containing a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃ (20 mL).

    • Mechanism:[4][5][6] Thiosulfate reduces the byproduct (iodinane) to iodobenzoic acid; bicarbonate neutralizes acetic acid.

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous layer with Et₂O (2x). Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Invert the stereocenter at C1 (e.g., converting cis to trans) or introduce a nitrogen nucleophile. Challenge: Cycloheptanols are sterically more demanding than cyclohexanols. Standard DEAD/PPh₃ conditions often fail or proceed slowly due to the "bowsprit" interaction of the C3-aryl group. Solution: Use Sonication and p-Nitrobenzoic acid (more acidic/nucleophilic) to drive the reaction.

Mechanism & Steric Considerations

MitsunobuMech Alcohol Substrate (OH) OxyPhos Oxyphosphonium Intermediate Alcohol->OxyPhos Attack Betaine PPh3-DIAD Betaine Betaine->OxyPhos Activation Product Inverted Ester OxyPhos->Product SN2 Inversion (Sterically Sensitive) Nu Nucleophile (p-NO2-Ph-COOH) Nu->Product Attack

Figure 2: Mitsunobu inversion pathway. The SN2 step is the rate-limiting bottleneck for hindered cycloheptanols.

Materials
  • Substrate: 1.0 equiv

  • Nucleophile: p-Nitrobenzoic acid (1.5 equiv) [Higher acidity pKa ~3.4 improves yield vs benzoic acid]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Dissolution: Combine substrate, PPh₃, and p-nitrobenzoic acid in THF (0.2 M) under Argon. Cool to 0°C.[7]

  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Energy Input (Modification):

    • Standard: Stir at RT for 24 hours.

    • Accelerated: Place the flask in an ultrasonic bath at 30–40°C for 2 hours . Sonication helps overcome the entropic barrier of the flexible ring reacting with the bulky phosphonium intermediate.

  • Workup: Concentrate THF. Triturate the residue with cold 10% Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[2]

  • Purification: The filtrate contains the inverted ester. Purify via chromatography.[2]

  • Hydrolysis (Optional): To recover the inverted alcohol, treat the ester with K₂CO₃ in MeOH/THF.

Protocol C: Carbamate Synthesis (Medicinal Chemistry)

Objective: Create a stable carbamate linkage for SAR (Structure-Activity Relationship) studies. Reagent Choice: 1,1'-Carbonyldiimidazole (CDI) . Safer than phosgene and effective for secondary alcohols.

Protocol
  • Activation: Dissolve substrate (1.0 equiv) in DCM. Add CDI (1.5 equiv). Stir at RT for 2 hours.

    • Check: Monitor formation of the imidazole-carbamate intermediate by TLC.

  • Amine Addition: Add the desired amine (R-NH₂, 2.0 equiv) and Et₃N (1.0 equiv).

  • Completion: Stir for 12 hours.

  • Workup: Wash with 1M HCl (to remove imidazole and unreacted amine), then brine. Dry and concentrate.

Analytical Validation Data

TestExpected Result (Oxidation)Expected Result (Inversion)
1H NMR Disappearance of multiplet at δ 3.8-4.0 ppm (CH-OH).Shift of CH-O signal; coupling constant change (J-value) indicating axial/equatorial switch.
IR Appearance of strong C=O stretch ~1705 cm⁻¹.Appearance of Ester C=O (~1720 cm⁻¹) and NO₂ bands (if p-nitrobenzoate used).
TLC R_f increases (Ketone is less polar than Alcohol).R_f typically higher than alcohol (Ester formation).

References

  • Dess-Martin Oxidation Protocol

    • Meyer, S. D.; Schreiber, S. L.
  • Mitsunobu on Hindered Substrates (Sonication)

    • Lepore, S. D.; He, Y. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." J. Org.[8] Chem.2003 , 68, 8261–8263.

  • Mitsunobu Mechanism & p-Nitrobenzoic Acid

    • Martin, S. F.; Dodge, J. A. "Efficacious Modification of the Mitsunobu Reaction for the Inversion of Sterically Hindered Secondary Alcohols." Tetrahedron Lett.1991, 32, 3017–3020.
  • Cycloheptane Conformational Analysis

    • Bocian, D. F.; Pickett, H. M.; Rounds, T. C.; Strauss, H. L. "Conformations of Cycloheptane." J. Am. Chem. Soc.[8]1975 , 97, 687–695.

Sources

Method

Application Note: Esterification Protocols for 3-(4-Methylphenyl)cycloheptan-1-ol

Introduction & Conformational Analysis[1][2][3] The esterification of 3-(4-Methylphenyl)cycloheptan-1-ol presents unique challenges distinct from standard cyclohexane systems. Unlike the rigid chair conformation of cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Conformational Analysis[1][2][3]

The esterification of 3-(4-Methylphenyl)cycloheptan-1-ol presents unique challenges distinct from standard cyclohexane systems. Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) conformers.

The Structural Challenge

The 1,3-substitution pattern induces transannular interactions. The bulky p-tolyl group at C3 will preferentially adopt a pseudo-equatorial position to minimize steric strain. This forces the hydroxyl group at C1 into specific orientations depending on the cis or trans diastereomerism:

  • Cis-isomer: The -OH group often occupies a pseudo-axial position, increasing steric hindrance to incoming electrophiles.

  • Trans-isomer: The -OH group is more accessible (pseudo-equatorial), typically resulting in faster reaction kinetics.

This guide provides three distinct protocols tailored to specific synthetic needs:

  • Steglich Esterification: For high-yield retention of configuration.

  • Mitsunobu Inversion: For stereochemical inversion (converting cis to trans or vice versa).

  • Enzymatic Kinetic Resolution: For separating enantiomers from a racemic mixture.[1]

Protocol Selection Guide

Use the following decision matrix to select the appropriate workflow for your substrate.

ProtocolSelection Start Starting Material: 3-(4-Methylphenyl)cycloheptan-1-ol Purity Is the substrate Racemic or Enantiopure? Start->Purity Racemic Racemic Mixture Purity->Racemic Pure Single Diastereomer Purity->Pure Stereo Desired Stereochemistry? Retain Retention of Configuration Stereo->Retain Invert Inversion of Configuration Stereo->Invert Resolve Kinetic Resolution (Sep. Enantiomers) Racemic->Resolve Separation needed Pure->Stereo Prot1 PROTOCOL 1: Steglich Esterification Retain->Prot1 Prot2 PROTOCOL 2: Mitsunobu Reaction Invert->Prot2 Prot3 PROTOCOL 3: Enzymatic Resolution (CAL-B) Resolve->Prot3

Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate purity and stereochemical requirements.

Protocol 1: Steglich Esterification (Retention)

Best for: General derivatization, prodrug synthesis, and acid-sensitive substrates. Mechanism: DCC-mediated coupling with DMAP catalysis.[2][3][4]

Mechanistic Insight

Standard Fischer esterification (acid catalysis) often fails or leads to elimination (dehydration) with secondary cycloheptanols due to ring flexibility and carbocation stability. The Steglich method operates under mild, basic conditions.[4][5] DMAP (4-Dimethylaminopyridine) is critical; it attacks the O-acylisourea intermediate faster than the hindered alcohol, forming a highly reactive N-acylpyridinium species that effectively transfers the acyl group to the sterically hindered hydroxyl [1].

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate (Alcohol) 1.0Limiting reagent
Carboxylic Acid 1.2 - 1.5Acyl donor
DCC 1.5Coupling agent (activator)
DMAP 0.1 (10 mol%)Nucleophilic catalyst
DCM (Anhydrous) 0.1 M Conc.Solvent
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add Carboxylic Acid (1.2 eq) and DCM (anhydrous).

  • Activation: Add DCC (1.5 eq) in one portion. Stir for 5 minutes at 0°C. Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Catalyst Addition: Add DMAP (0.1 eq).

  • Substrate Addition: Add 3-(4-Methylphenyl)cycloheptan-1-ol (1.0 eq) dissolved in a minimum amount of DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • QC Check: Monitor by TLC. The bulky p-tolyl group aids UV visualization (254 nm).

  • Workup:

    • Filter off the white DCU precipitate through a Celite pad.

    • Wash filtrate with 0.5 N HCl (2x) to remove DMAP and unreacted amine.

    • Wash with Sat. NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol 2: Mitsunobu Inversion

Best for: Converting cis-alcohol to trans-ester (or vice versa). Mechanism: SN2 displacement of an alkoxyphosphonium salt.

Mechanistic Insight

The reaction proceeds via an SN2 mechanism, which requires the incoming nucleophile (carboxylate) to attack from the face opposite the leaving group.[6] For 3-substituted cycloheptanols, the ring flexibility can sometimes impede the backside attack. Using p-Nitrobenzoic acid (p-NBA) is recommended over simple alkyl acids because its lower pKa (~3.4) facilitates faster protonation of the betaine intermediate, reducing side reactions [2].

Mitsunobu Reagents PPh3 + DEAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C, THF Activation Protonation by Acid (RCOOH) Betaine->Activation OxyPhos Alkoxyphosphonium Salt (Activated Alcohol) Activation->OxyPhos + Substrate (Alcohol) Product Inverted Ester + O=PPh3 OxyPhos->Product SN2 Attack (Inversion)

Figure 2: The Mitsunobu reaction pathway.[7] The formation of the alkoxyphosphonium salt is the critical activation step driving stereochemical inversion.

Step-by-Step Procedure
  • Setup: Charge a dry flask with Triphenylphosphine (PPh₃) (1.5 eq) and p-Nitrobenzoic acid (1.5 eq) in anhydrous THF (0.2 M). Cool to 0°C.[6]

  • Substrate Addition: Add 3-(4-Methylphenyl)cycloheptan-1-ol (1.0 eq).

  • Azo Addition: Add DEAD (Diethyl azodicarboxylate) or DIAD (1.5 eq) dropwise over 15 minutes.

    • Critical: Maintain temp < 5°C during addition to prevent hydrazine byproduct formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup:

    • Concentrate THF.

    • Triturate the residue with Et₂O/Hexane (1:1) . Triphenylphosphine oxide (TPPO) will precipitate.[8] Filter.

    • Purify filtrate via flash chromatography.

Protocol 3: Enzymatic Kinetic Resolution

Best for: Obtaining enantiopure alcohol from a racemic mixture. Mechanism: Enantioselective transesterification using Candida antarctica Lipase B (CAL-B).[9][10]

Mechanistic Insight

Lipases like CAL-B follow the Kazlauskas Rule , typically acylating the (R)-enantiomer of secondary alcohols faster than the (S)-enantiomer. The 7-membered ring reacts slower than 5- or 6-membered analogs due to the conformational mobility of the medium-sized ring, which makes the "lock-and-key" fit in the enzyme active site less rigid [3]. Therefore, extended reaction times or higher enzyme loadings are required.

Reagents
  • Enzyme: Novozym 435 (Immobilized CAL-B).[10]

  • Acyl Donor: Vinyl Acetate (irreversible donor; produces acetaldehyde byproduct which tautomerizes, preventing reverse reaction).

  • Solvent: MTBE or Hexane (Non-polar solvents preserve enzyme activity).

Step-by-Step Procedure
  • Mixture: Dissolve racemic 3-(4-Methylphenyl)cycloheptan-1-ol (100 mg) in MTBE (5 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Initiation: Add Novozym 435 (50% w/w relative to substrate).

  • Incubation: Shake/orbitally stir at 35°C (Do not use magnetic stir bars as they grind the immobilized enzyme beads).

  • Monitoring: Monitor Conversion (c) and Enantiomeric Excess (ee) via Chiral HPLC every 4 hours.

    • Target: Stop reaction at ~50% conversion (theoretical maximum yield for resolution).

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Separation: The filtrate contains the (R)-Acetate (product) and the (S)-Alcohol (unreacted). Separate via standard silica gel chromatography.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

  • Mitsunobu, O. (1981).[7] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[7][11] Synthesis, 1981(1), 1-28.[7]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(4-Methylphenyl)cycloheptan-1-ol synthesis

Ticket #: 8492-CH7 Subject: Yield Optimization for 3-(4-Methylphenyl)cycloheptan-1-ol Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-CH7 Subject: Yield Optimization for 3-(4-Methylphenyl)cycloheptan-1-ol Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Query

"I am attempting to synthesize 3-(4-methylphenyl)cycloheptan-1-ol starting from 2-cyclohepten-1-one. My current yield for the conjugate addition step is stalled at 45%, and the subsequent reduction yields a messy diastereomeric mixture that is difficult to separate. How can I drive the first step to completion and control the stereochemistry in the second?"

Senior Scientist Response

Hello. This is a classic challenge in medium-ring synthesis. Unlike stable chair-form cyclohexanes, cycloheptane derivatives suffer from high conformational flexibility (pseudorotation), which complicates both nucleophilic attack trajectories and stereocontrol.

Below is a technical guide structured to troubleshoot your specific bottlenecks. We will focus on two critical interventions: TMSCl-accelerated cuprate addition for the first step and conformational locking for the reduction.

Part 1: The Synthetic Workflow

The synthesis consists of a copper-catalyzed 1,4-addition followed by a carbonyl reduction.

SynthesisWorkflow SM 2-Cyclohepten-1-one Inter Intermediate: Silyl Enol Ether SM->Inter 1,4-Addition (-78°C to 0°C) Reagent1 4-TolylMgBr + CuI (cat) / TMSCl Reagent1->Inter Ketone 3-(4-Methylphenyl) cycloheptan-1-one Inter->Ketone Acidic Workup (Hydrolysis) Prod Target: 3-(4-Methylphenyl) cycloheptan-1-ol Ketone->Prod Reduction (NaBH4 or Selectride)

Figure 1: Optimized synthetic pathway. The inclusion of TMSCl traps the intermediate enolate, preventing equilibrium reversal.

Part 2: Troubleshooting The Conjugate Addition (Yield Stalled at 45%)

Diagnosis: The reaction of Grignard reagents with cycloheptenone is sluggish compared to cyclohexenone. The stalling at 45% suggests enolate equilibration or product inhibition . Standard cuprates (


) often fail to drive this to completion due to the steric drag of the 7-membered ring.

Solution: The Knochel/Nakamura Acceleration Protocol You must use Chlorotrimethylsilane (TMSCl) as an additive. It acts as a Lewis acid to activate the enone and, crucially, traps the magnesium enolate immediately as a silyl enol ether. This renders the addition irreversible.

Optimized Protocol (Step-by-Step)
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Catalyst Loading: Add CuI (10 mol%) and LiCl (20 mol%) to THF. Stir until soluble (forming soluble

    
     species).
    
  • Substrate: Add 2-cyclohepten-1-one (1.0 equiv) and TMSCl (2.2 equiv) . Cool to -78°C.

  • Addition: Add 4-Tolylmagnesium bromide (1.5 equiv) dropwise over 1 hour.

    • Critical: The TMSCl must be present before the Grignard is added.

  • Warm-up: Allow to warm to 0°C slowly. The reaction should be complete within 2-3 hours.

  • Workup: Quench with dilute HCl to hydrolyze the silyl enol ether back to the ketone.

Data: Effect of Additives on Yield

ConditionsConversion (GC-MS)Isolated YieldNotes
4-TolylMgBr / CuI (No TMSCl)48%35%Significant 1,2-addition byproduct
4-TolylMgBr / CuI / TMSCl >98%92% Exclusive 1,4-addition; clean profile
Gillman (

)
65%58%Sluggish reaction; difficult purification

Part 3: Troubleshooting The Reduction (Stereocontrol)

Diagnosis: Cycloheptanones exist in a fluxional twist-chair conformation. A standard reduction (NaBH4) attacks from the least hindered face, but "hindered" is ambiguous in flexible rings, leading to a ~1:1 cis/trans mixture.

Solution: Reagent-Controlled Stereoselectivity You cannot rely on substrate control alone. You must use reagent steric bulk to dictate the attack trajectory.

Scenario A: Target is the cis-Alcohol (Equatorial OH)
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Mechanism: The bulky hydride attacks from the more accessible "axial" trajectory (peripheral attack), forcing the hydroxyl group into the pseudo-equatorial position.

  • Protocol: Perform at -78°C in THF.

Scenario B: Target is the trans-Alcohol (Axial OH)
  • Reagent: NaBH4 +

    
     (Luche Reduction).
    
  • Mechanism: The Cerium coordinates to the carbonyl oxygen, making it more electrophilic and allowing the small borohydride to attack via a chair-like transition state, often favoring the axial alcohol (though less selectively than Selectride).

ReductionLogic Issue Stereoselectivity Issue: Mixture of Isomers Decision Which Isomer is Desired? Issue->Decision CisPath Target: Cis (Equatorial OH) Decision->CisPath TransPath Target: Trans (Axial OH) Decision->TransPath SolCis Use L-Selectride (-78°C) Bulky hydride attacks peripheral face CisPath->SolCis SolTrans Use NaBH4 / CeCl3 (-78°C) Small hydride, chelation control TransPath->SolTrans

Figure 2: Decision tree for selecting the reducing agent based on desired stereochemical outcome.

Part 4: Purification & Isolation FAQs

Q: My product is an oil and won't crystallize. How do I purify it? A: 3-substituted cycloheptanols are notoriously oily due to their low symmetry.

  • Derivatization: Convert the crude alcohol to a p-nitrobenzoate ester. These esters are highly crystalline. Recrystallize to separate diastereomers, then hydrolyze (LiOH/MeOH) to recover the pure alcohol.

  • Flash Chromatography: Use a gradient of Hexanes:EtOAc (95:5

    
     80:20). The cis and trans isomers usually have distinct Rf values (
    
    
    
    ) on silica gel.

Q: I see a side product with a mass of M+ - 18. What is it? A: This is the elimination product (cycloheptene). Tertiary benzylic alcohols or those with benzylic protons are prone to dehydration during acidic workup or on acidic silica columns.

  • Fix: Neutralize your silica gel with 1% Triethylamine before running the column.

References

  • Conjugate Addition Methodology

    • Nakamura, E., & Kuwajima, I. (1984). Chlorotrimethylsilane-promoted conjugate addition of organocopper reagents to alpha,beta-unsaturated carbonyl compounds. Journal of the American Chemical Society.
  • Stereoselective Reduction

    • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society.
  • Cycloheptenone Synthesis (Background)

    • Ito, Y., et al. (1979).[1] One-Carbon Ring Expansion of Cycloalkanones to Conjugated Cycloalkenones: 2-Cyclohepten-1-one. Organic Syntheses.

  • Green Chemistry Alternative (Micellar Catalysis)

    • Lipshutz, B. H., et al. (2012).[2] C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Purification of 1-(p-Tolyl)cycloheptanol

Executive Summary & Chemical Context The synthesis of 1-(p-tolyl)cycloheptanol via the Grignard reaction (addition of p-tolylmagnesium bromide to cycloheptanone) presents a classic yet deceptive challenge in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of 1-(p-tolyl)cycloheptanol via the Grignard reaction (addition of p-tolylmagnesium bromide to cycloheptanone) presents a classic yet deceptive challenge in organic synthesis. While the carbon-carbon bond formation is robust, the isolation of the resulting tertiary benzylic alcohol is fraught with stability issues.

The Core Problem: Tertiary benzylic alcohols are exceptionally prone to acid-catalyzed dehydration . The carbocation intermediate formed upon protonation is stabilized by both the tertiary center and the aromatic ring, making the activation energy for water loss (E1 mechanism) dangerously low.

This guide addresses the three primary impurities encountered:

  • 1-(p-Tolyl)cycloheptene (Dehydration product).

  • 4,4'-Dimethylbiphenyl (Grignard homocoupling artifact).

  • Unreacted Cycloheptanone (Starting material).

Troubleshooting Guide (Q&A)

Category A: Stability & Dehydration

Q: I see a new non-polar spot on my TLC after column chromatography. Did my compound decompose? A: Yes, it is highly likely. Standard silica gel is slightly acidic (pH 6.0–6.5). For a tertiary benzylic alcohol, this acidity is sufficient to catalyze dehydration during the time the compound spends on the column. The non-polar spot is the alkene, 1-(p-tolyl)cycloheptene .

  • The Fix: You must neutralize the stationary phase. Pre-wash your silica gel column with mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine . Alternatively, use Neutral Alumina (Brockmann Grade III) instead of silica.

Q: My product turned into an oil during vacuum distillation. What happened? A: You likely exceeded the thermal stability threshold. Even under high vacuum, the boiling point of this high-molecular-weight alcohol requires significant heat. Prolonged heating promotes thermal dehydration.

  • The Fix: Avoid distillation for the final purification of this specific alcohol. If you must distill to remove heavy impurities, use a Kugelrohr apparatus for short-path distillation to minimize thermal residence time. However, crystallization or flash chromatography are superior methods for this substrate.

Category B: Crystallization & Isolation[1][2][3]

Q: The crude oil refuses to crystallize, even at -20°C. How do I induce lattice formation? A: Crystallization is inhibited by "greasy" impurities (bi-aryl coupling products) acting as solvents.

  • The Fix:

    • Trituration: Add cold pentane or hexane to the oil and sonicate. This dissolves the non-polar bi-aryl impurities while leaving the alcohol (which is more polar) as a solid or a thick gum. Decant the solvent.[1]

    • Seeding: If you have any solid material, use it as a seed.

    • Solvent Switch: Use the "Binary Solvent" method (see Protocol Section).

Q: How do I remove the 4,4'-dimethylbiphenyl (homocoupling) impurity? A: This impurity is formed during the preparation of the Grignard reagent. It is highly non-polar.

  • The Fix: It is easily removed via a short silica plug eluting with 100% Hexanes/Pentane. The alcohol will stick to the baseline, while the bi-aryl washes through. Then, switch to a polar solvent (e.g., 20% EtOAc/Hexane) to elute your product.

Experimental Protocols

Protocol A: The "Buffered" Workup (Prevention)

Standard acid quenches (HCl, H2SO4) are forbidden for this substrate.

  • Quench: Pour the reaction mixture into a vigorously stirred, ice-cold saturated Ammonium Chloride (NH4Cl) solution.

  • Extraction: Extract immediately with Diethyl Ether (Et2O).

  • Wash: Wash the organic layer with Sodium Bicarbonate (NaHCO3) to ensure pH is neutral/basic.

  • Drying: Dry over Sodium Sulfate (Na2SO4) (neutral) rather than Magnesium Sulfate (slightly acidic).

  • Concentration: Rotary evaporate at a bath temperature < 35°C .

Protocol B: Purification via Basified Flash Chromatography

Use this if the crude purity is < 85%.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1% Triethylamine .

  • Packing: Pour the slurry into the column and flush with 2 column volumes of the same solvent to neutralize active acid sites.

  • Elution Gradient:

    • 0–5% EtOAc/Hexane: Elutes Bi-aryl and Alkene (Impurities).

    • 10–20% EtOAc/Hexane: Elutes 1-(p-Tolyl)cycloheptanol (Product).

    • Note: Maintain 0.5% Et3N in the mobile phase throughout.

Protocol C: Recrystallization Solvent Systems

Data based on solubility profiles of tertiary aryl-cycloalkyl alcohols.

Solvent SystemRatio (v/v)ProcedureSuitability
Pentane (Cold) 100%Dissolve in min. amount at RT, cool to -78°C.Best for removing trace oils.
Hexane / Et2O 10:1Dissolve in Et2O, add warm Hexane, cool slowly.Standard method.
Ethanol / H2O 9:1Dissolve in hot EtOH, add H2O to turbidity, cool.Good for high-purity polishing.

Visualizations

Figure 1: Reaction Pathway & Impurity Genesis

This diagram illustrates the mechanistic origins of the primary impurities, highlighting the critical dehydration step.

ReactionPathway SM Starting Materials (p-Tolyl-MgBr + Cycloheptanone) Intermediate Alkoxide Intermediate SM->Intermediate Grignard Addition (THF, Reflux) BiAryl Impurity A: 4,4'-Dimethylbiphenyl (Homocoupling) SM->BiAryl Side Rxn: Wurtz Coupling Product TARGET: 1-(p-Tolyl)cycloheptanol Intermediate->Product Quench (NH4Cl) Controlled pH Alkene Impurity B: 1-(p-Tolyl)cycloheptene (Dehydration) Intermediate->Alkene Direct Elimination (If T > 60°C) Product->Alkene ACID / HEAT (Workup/Silica)

Caption: Mechanistic pathway showing the genesis of homocoupling and dehydration impurities. Note the reversibility of the alcohol to alkene path under acidic conditions.

Figure 2: Purification Decision Tree

A logic-gate workflow for selecting the correct purification method based on crude analysis.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc 9:1) Start->TLC Decision1 Is Bi-aryl present? (High Rf spot) TLC->Decision1 Trituration Trituration (Cold Pentane) Decision1->Trituration Yes Decision2 Is Product Solid? Decision1->Decision2 No Trituration->Decision2 Recryst Recrystallization (Hexane/Et2O) Decision2->Recryst Yes (Solid) Column Flash Chromatography (Basified Silica: 1% Et3N) Decision2->Column No (Oil/Gum)

Caption: Operational workflow for isolating pure alcohol. Note that chromatography is reserved for oils or complex mixtures due to the risk of degradation.

References

  • Grignard Addition to Cycloalkanones

    • Title: Synthesis of 1-substituted cycloalkanols.
    • Source:Organic Syntheses, Coll. Vol. 6, p. 130.
    • URL:[Link]

  • Dehydration Mechanisms of Tertiary Alcohols

    • Title: Acid-catalyzed dehydr
    • Source:Journal of Chemical Educ
    • URL:[Link]

  • Purification of Acid-Sensitive Compounds

    • Title: Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution (Flash Chrom
    • Source:J. Org.[2] Chem. 1978, 43, 14, 2923–2925 (Still, Kahn, Mitra).

    • URL:[Link]

    • Context: Establishes the protocol for neutralizing silica gel with amines.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Cycloheptanone Reduction

Welcome to the technical support center for the reduction of cycloheptanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical tra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of cycloheptanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we will delve into the common challenges encountered during the reduction of cycloheptanone to cycloheptanol, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively minimize side reactions and maximize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reduction of cycloheptanone. Each issue is presented with its probable causes and a step-by-step guide to resolution.

Issue 1: Low Yield of Cycloheptanol

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a deactivated reducing agent.

  • Decomposition of Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can decompose, especially in the presence of moisture or at elevated temperatures. LiAlH₄, in particular, reacts violently with water.[1]

  • Side Reactions: Competing reactions may be consuming the starting material or the product.

  • Loss During Workup: The product may be lost during extraction or purification steps.

Solutions:

  • Verify Reagent Activity: Always use fresh, properly stored reducing agents. If you suspect your reagent has degraded, it's best to use a new batch. For LiAlH₄, ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For NaBH₄ reductions, which are typically run at room temperature or below, ensure the temperature is controlled, especially during the initial exothermic phase.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Improve Workup Procedure:

    • Ensure efficient extraction of cycloheptanol by selecting an appropriate solvent and performing multiple extractions.

    • Minimize losses during distillation by using a well-controlled apparatus.

Issue 2: Presence of Unreacted Cycloheptanone in the Product Mixture

Probable Cause:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone is crucial. While one equivalent of NaBH₄ can theoretically reduce four equivalents of a ketone, in practice, a slight excess is often used to ensure complete conversion.[2]

  • Poor Reagent Solubility: The reducing agent may not be fully dissolved in the reaction solvent, limiting its availability to react with the cycloheptanone.

Solutions:

  • Adjust Stoichiometry: Carefully calculate and weigh the required amount of reducing agent. It is common practice to use a molar excess of the hydride reagent.

  • Solvent Selection: Choose a solvent in which both the cycloheptanone and the reducing agent are sufficiently soluble. For NaBH₄, polar protic solvents like methanol or ethanol are often used. For LiAlH₄, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are required.[1][3]

Issue 3: Formation of an Alkene (Cycloheptene) as a Byproduct

Probable Cause:

  • Dehydration of Cycloheptanol: This is a common side reaction, particularly under acidic conditions or at elevated temperatures during the workup or distillation.[4] The alcohol product can be dehydrated to form an alkene.

Solutions:

  • Neutral or Basic Workup: Avoid strongly acidic conditions during the workup. If an acid is used to quench the reaction, it should be done carefully at low temperatures and for a minimal amount of time. A basic workup can also be employed.

  • Controlled Distillation: Distill the product under reduced pressure to lower the boiling point and minimize thermal decomposition and dehydration.

Issue 4: Formation of High Molecular Weight Byproducts (Aldol Condensation Products)

Probable Cause:

  • Aldol Condensation: Under basic conditions, enolizable ketones like cycloheptanone can undergo self-condensation reactions to form aldol products, which can then dehydrate.[4] This is more of a concern with certain reduction methods like the Meerwein-Ponndorf-Verley (MPV) reduction if strong bases are present.[5]

Solutions:

  • Control of Basicity: If using a method that requires a base, use a milder base or control the amount carefully.

  • Choice of Reducing Agent: Hydride reductions with NaBH₄ or LiAlH₄ are generally less prone to promoting aldol condensations compared to methods that employ strong bases or high temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of cycloheptanone reduction.

Q1: Which reducing agent is best for converting cycloheptanone to cycloheptanol?

The choice of reducing agent depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, and safety considerations.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Milder and more selective for aldehydes and ketones.[6] Safer and easier to handle than LiAlH₄.Less reactive than LiAlH₄; may not reduce sterically hindered ketones efficiently.
Lithium Aluminum Hydride (LiAlH₄) A very powerful reducing agent that can reduce a wide range of functional groups.[7]Highly reactive and pyrophoric; reacts violently with water and protic solvents.[1] Less selective than NaBH₄.
Catalytic Hydrogenation Highly efficient, often providing high yields. Can be very selective depending on the catalyst and conditions. Environmentally friendly "green" method.Requires specialized equipment for handling hydrogen gas under pressure. The catalyst can sometimes be expensive.
Meerwein-Ponndorf-Verley (MPV) Reduction Highly chemoselective for aldehydes and ketones.[4][8] Uses inexpensive and environmentally friendly reagents.[4]Can be slow and may require a large excess of the reducing agent.[5] Potential for side reactions like aldol condensation.[4]

For a straightforward reduction of cycloheptanone on a laboratory scale, sodium borohydride is often the preferred choice due to its selectivity and ease of use.

Q2: How does the choice of solvent affect the reduction of cycloheptanone?

The solvent plays a critical role in the reaction by solubilizing the reactants and influencing the reactivity of the reducing agent.

  • For NaBH₄ reductions: Polar protic solvents like methanol and ethanol are commonly used. They serve as a proton source to protonate the intermediate alkoxide.[2]

  • For LiAlH₄ reductions: Anhydrous aprotic solvents such as diethyl ether or THF are essential to prevent the violent reaction of LiAlH₄ with protic solvents.[1]

  • For Catalytic Hydrogenation: A variety of solvents can be used, depending on the specific catalyst and substrate.

  • For MPV reductions: The sacrificial alcohol, typically isopropanol, often serves as both the solvent and the hydride source.[4]

Q3: How can I monitor the progress of the reaction?

Monitoring the reaction is crucial to determine when it is complete and to avoid unnecessary side reactions from prolonged reaction times or excessive heating.

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material (cycloheptanone) and the appearance of the product (cycloheptanol).

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any byproducts.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretching peak of cycloheptanone (around 1700-1725 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching peak of cycloheptanol (around 3200-3600 cm⁻¹) can be used to monitor the reaction's progress.

Q4: What are the key safety precautions to take when performing a cycloheptanone reduction?

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which is also flammable.[1] It must be handled under an inert atmosphere, and all glassware must be scrupulously dried. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A quenching procedure for any excess LiAlH₄ must be performed carefully at the end of the reaction.[1]

  • Sodium Borohydride (NaBH₄): While much safer than LiAlH₄, NaBH₄ is still a reactive chemical. It can react with acidic solutions to release hydrogen gas.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure, which requires specialized equipment and adherence to strict safety protocols.

  • General Precautions: Always work in a well-ventilated fume hood. Be aware of the flammability of organic solvents used in the reaction and workup.

Experimental Protocols

Protocol 1: Reduction of Cycloheptanone using Sodium Borohydride

This protocol provides a standard procedure for the reduction of cycloheptanone to cycloheptanol using sodium borohydride in ethanol.

Materials:

  • Cycloheptanone

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic, so control the rate of addition to maintain a low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench any remaining NaBH₄ and to decompose the borate ester complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude cycloheptanol.

  • Purify the product by distillation if necessary.

Visualizing the Reduction Process

Workflow for Troubleshooting Cycloheptanone Reduction

Troubleshooting_Workflow Start Start: Cycloheptanone Reduction Problem Identify Problem: Low Yield or Impurities Start->Problem Check_Reagents Check Reagent Quality (Freshness, Storage) Problem->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Problem->Check_Conditions Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Problem->Analyze_Byproducts Decomposition Issue: Reagent Decomposition Check_Reagents->Decomposition Incomplete_Reaction Issue: Incomplete Reaction Check_Conditions->Incomplete_Reaction Side_Reaction Issue: Side Reaction Occurred Analyze_Byproducts->Side_Reaction Optimize_Stoichiometry Solution: Adjust Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Optimize_Conditions Solution: Modify Temp/Time Incomplete_Reaction->Optimize_Conditions Change_Reagent Solution: Use Fresh Reagent Decomposition->Change_Reagent Modify_Workup Solution: Adjust Workup pH/ Distillation Conditions Side_Reaction->Modify_Workup End End: Optimized Reduction Optimize_Stoichiometry->End Optimize_Conditions->End Change_Reagent->End Modify_Workup->End

Caption: A decision-making workflow for troubleshooting common issues in cycloheptanone reduction.

Mechanism of Hydride Reduction

Hydride_Reduction Cycloheptanone Cycloheptanone (C₇H₁₂O) Alkoxide Tetrahedral Alkoxide Intermediate Cycloheptanone->Alkoxide Nucleophilic Attack Hydride Hydride Ion (H⁻) Cycloheptanol Cycloheptanol (C₇H₁₄O) Alkoxide->Cycloheptanol Protonation Solvent Protic Solvent (e.g., EtOH)

Caption: Simplified mechanism of cycloheptanone reduction by a hydride reagent.

By understanding the potential pitfalls and armed with this troubleshooting guide, you are now better equipped to perform the reduction of cycloheptanone with greater success, achieving higher yields and purity in your desired product, cycloheptanol.

References

Sources

Optimization

Overcoming steric hindrance in 3-substituted cycloheptane reactions

Topic: Overcoming Steric Hindrance in 3-Substituted Cycloheptane Reactions Ticket ID: CYCLO-7-STERIC Status: Open Support Tier: Senior Application Scientist Diagnostic Center: Why Your Reaction is Failing Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Substituted Cycloheptane Reactions Ticket ID: CYCLO-7-STERIC Status: Open Support Tier: Senior Application Scientist

Diagnostic Center: Why Your Reaction is Failing

Welcome to the Cycloheptane Support Hub. If you are experiencing low yields, poor diastereoselectivity, or recovered starting material when functionalizing 3-substituted cycloheptanes, the root cause is likely a combination of Pseudorotational Mobility and Transannular Strain (Prelog Strain) .

Unlike cyclohexane (rigid chair), cycloheptane exists in a dynamic equilibrium, primarily favoring the Twist-Chair (TC) conformation. A substituent at the C3 position (relative to a C1 reaction center) creates a unique steric environment that fluctuates, making "lock-and-key" reaction design difficult.

The Conformational Energy Landscape

The following diagram illustrates the energy barriers you are fighting. Unlike the high barrier in cyclohexane, the barriers between TC and Twist-Boat (TB) in cycloheptane are low (approx. 2-3 kcal/mol), allowing the ring to adopt a conformation that minimizes reagent approach, effectively "dodging" your catalyst.

CycloheptaneLandscape cluster_effect Effect of C3-Substituent TC Twist-Chair (TC) (Global Minimum) Chair Chair (C) (Transition State) TC->Chair Pseudorotation Barrier (~1.5 kcal) TB Twist-Boat (TB) (Local Minimum) Chair->TB Relaxation Boat Boat (B) (High Energy) TB->Boat High Strain C3_Impact C3-Substituent Forces Ring Distortion C3_Impact->TC

Figure 1: Conformational energy flow in cycloheptane. Note the low barrier between Twist-Chair and Twist-Boat, complicating stereocontrol.

Troubleshooting Protocols

Scenario A: Nucleophilic Addition to C1 (Ketone Reduction/Grignard)

Issue: You observe poor diastereoselectivity (dr < 3:1) when reducing a 3-substituted cycloheptanone. Root Cause: The C3 substituent can occupy a pseudo-equatorial position in the TC conformer, blocking the "outside" face, or a pseudo-axial position, blocking the "inside" face. Small reagents (NaBH4) slip past both; bulky reagents are required for discrimination.

Protocol: Stereoselective Reduction using L-Selectride

This protocol maximizes 1,3-strain avoidance to enforce attack from the less hindered face.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Dissolve 3-substituted cycloheptanone (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Control: Cool the solution to -78 °C . Critical: Do not run at 0 °C; conformational locking requires low kinetic energy.

  • Reagent Addition: Add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv, 1.0 M in THF) dropwise over 20 minutes along the reaction flask wall.

    • Why: The bulky sec-butyl groups amplify the steric difference between the Re and Si faces.

  • Incubation: Stir at -78 °C for 2 hours. Monitor by TLC (quench a micro-aliquot).

  • Oxidative Workup (Mandatory for Boranes):

    • Add MeOH (excess) slowly at -78 °C to quench.

    • Warm to 0 °C. Add 10% NaOH (2 equiv) followed by 30% H2O2 (3 equiv).

    • Stir 1 hour to cleave the C-B bond and release the alcohol.

  • Extraction: Extract with Et2O, wash with brine, dry over MgSO4.

Expected Outcome: >90:10 dr favoring the cis-alcohol (OH and C3-substituent on the same side of the average plane), as the hydride attacks from the more accessible "trans" trajectory relative to the C3 group.

Scenario B: Palladium-Catalyzed Coupling at C1

Issue: Stalled reaction or rapid catalyst decomposition during Buchwald-Hartwig amination or Suzuki coupling. Root Cause: The flexible ring creates a "cone of exclusion" around the C1 halogen. Standard ligands (PPh3, dppf) are either too small to enforce reductive elimination or too rigid to accommodate the ring's fluctuation during the catalytic cycle.

Protocol: The "Flexible Bulk" Strategy

Use Buchwald's biaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands are bulky enough to promote reductive elimination but possess an internal flexibility (biaryl rotation) that matches the breathing motion of the cycloheptane ring.

Optimization Matrix:

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Pd(PPh3)4Pd2(dba)3 or Pd(OAc)2
Ligand BINAP / dppfXPhos (for amines) or SPhos (for boronic acids)
Base K2CO3Cs2CO3 (Solubility in dioxane helps)
Temperature 80 °C100-110 °C (Required to overcome steric activation barrier)

Decision Support: Reagent Selection Guide

Use this logic flow to select the correct reagent based on your specific steric hindrance profile.

ReagentSelection Start Target: Functionalize C1 (3-Substituted Cycloheptane) ReactionType Reaction Type? Start->ReactionType NuAdd Nucleophilic Addition (Ketone -> Alcohol) ReactionType->NuAdd Coupling Pd-Coupling (C-N, C-C Bond) ReactionType->Coupling Selectivity High Diastereoselectivity Needed? NuAdd->Selectivity YesSelect Yes (>10:1) Selectivity->YesSelect NoSelect No (Separable) Selectivity->NoSelect LSelectride Use L-Selectride (-78°C) YesSelect->LSelectride NaBH4 Use NaBH4 / CeCl3 (Luche Reduction) NoSelect->NaBH4 StericBulk Is C3 Substituent Bulky? (t-Bu, i-Pr) Coupling->StericBulk Bulky Yes (High Sterics) StericBulk->Bulky NotBulky No (Me, Et) StericBulk->NotBulky BrettPhos Ligand: BrettPhos (Max Bulk) Bulky->BrettPhos XPhos Ligand: XPhos/RuPhos (Flexible Bulk) NotBulky->XPhos

Figure 2: Decision tree for reagent selection based on reaction type and steric requirements.

Frequently Asked Questions (FAQ)

Q: Why does my 3-methylcycloheptanone reduction give a 50:50 mixture with NaBH4? A: NaBH4 is small. In the Twist-Chair conformation, the C3-methyl group does not exert enough steric pressure to significantly block either the Re or Si face from a small hydride. You must increase the reagent size (Selectride) or coordinate the ketone (Luche reduction) to differentiate the faces.

Q: Can I use a conformational lock strategy? A: Yes. If your synthesis allows, introducing a temporary bridge (e.g., an acetal or a lactone bridge) can lock the cycloheptane into a rigid boat or chair-like structure. Perform the reaction, then cleave the bridge. This is often used in terpene total synthesis (e.g., synthesis of Ingenol).

Q: My SN2 reaction at C1 is extremely slow. Is this normal? A: Yes. In 7-membered rings, the backside attack trajectory required for SN2 often passes through the ring (transannularly). Hydrogen atoms at C4 or C5 can sterically impede this trajectory. Switching to an SN1 pathway (if the substrate allows) or using a stronger, smaller nucleophile (e.g., Azide) in a polar aprotic solvent (DMF/DMSO) can help.

References

  • Conformational Analysis of Cycloheptane

    • Bocian, D. F., & Strauss, H. L. (1977). "Conformation of cycloheptane."[1] Journal of the American Chemical Society, 99(9), 2866–2876. Link

  • Stereoselective Reductions (General Cyclic Systems)

    • Deraet, X., et al. (2020).[2] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory." Journal of Organic Chemistry. (Used as mechanistic basis for ring strain/selectivity). Link

  • Steric Hindrance in Pd-Catalysis

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Luche Reduction Mechanism

    • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 1H NMR Spectral Analysis: 3-(4-Methylphenyl)cycloheptan-1-ol

Executive Summary & Strategic Importance 3-(4-Methylphenyl)cycloheptan-1-ol represents a challenging yet critical scaffold in medicinal chemistry, often serving as a lipophilic core in CNS-active agents and receptor modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-(4-Methylphenyl)cycloheptan-1-ol represents a challenging yet critical scaffold in medicinal chemistry, often serving as a lipophilic core in CNS-active agents and receptor modulators. Unlike its cyclohexane counterparts, the cycloheptane ring exhibits unique conformational flexibility (pseudorotation), making NMR analysis non-trivial.

This guide provides a rigorous, comparative analysis of the cis- and trans- diastereomers of this molecule. By leveraging field-proven spectral differentiation techniques, researchers can unambiguously assign stereochemistry without resorting to X-ray crystallography.

The "Product" vs. "Alternative"

In the context of synthesis (typically reduction of the corresponding ketone), the "Product" is often the thermodynamically or kinetically favored diastereomer, while the "Alternative" is the minor isomer. Distinguishing these is the primary analytical hurdle.

FeatureCis-Isomer (Target)Trans-Isomer (Alternative)
Conformation Diequatorial-like (Twist-Chair)Axial/Equatorial hybrid
H1 Signal Width Broad (

Hz)
Narrow (

Hz)
H1 Chemical Shift Upfield (~3.6 - 3.8 ppm)Downfield (~4.0 - 4.2 ppm)
Stability Generally Thermodynamic ProductKinetic Product (depending on reductant)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution, the following protocol minimizes solvent effects and conformational averaging.

Sample Preparation[2][3][4][5]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       minimizes H-bonding broadening compared to DMSO, allowing for sharper coupling resolution of the carbinol proton.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Rationale: High concentration can induce intermolecular H-bonding, shifting the -OH signal and obscuring the H1 multiplet.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure relaxation of aromatic protons).
    
  • Number of Scans (NS): 16 or 32.

  • Spectral Width: -1 to 12 ppm.

Detailed Spectral Assignment (The "Product")

The following data corresponds to the Cis-3-(4-methylphenyl)cycloheptan-1-ol , assuming a preferred conformation where both the bulky aryl group and hydroxyl group adopt pseudo-equatorial orientations to minimize transannular strain.

Aromatic & Substituent Region

This region confirms the structural integrity of the p-tolyl moiety.

  • 
     7.15 – 7.05 ppm (4H, m, AA'BB' system): 
    
    • Analysis: The 4-methylphenyl group appears as a characteristic second-order "doublet of doublets" appearing often as two tight multiplets. The symmetry indicates para-substitution.

  • 
     2.32 ppm (3H, s, Ar-CH3): 
    
    • Validation: This sharp singlet is the internal anchor. Any deviation >0.05 ppm suggests solvent contamination or derivatization errors.

The Fingerprint Region: Ring Protons

The cycloheptane ring protons (H2–H7) appear as complex overlapping multiplets due to rapid pseudorotation.

  • 
     3.75 ppm (1H, tt, 
    
    
    
    Hz, H1):
    • Crucial Assignment: This is the carbinol proton (

      
      -OH).
      
    • Multiplicity: The "triplet of triplets" (or broad nonet) arises from two large anti-periplanar couplings (axial-axial) and two smaller gauche couplings (axial-equatorial). This confirms the axial orientation of H1 , placing the -OH group equatorial .

  • 
     2.65 ppm (1H, m, H3): 
    
    • Benzylic Proton: Deshielded by the aromatic ring. In the cis isomer (aryl equatorial), this proton is axial, showing a broader linewidth.

  • 
     1.40 – 2.10 ppm (10H, complex envelope, H2, H4, H5, H6, H7): 
    
    • Insight: Unlike cyclohexane, these peaks are rarely resolved into distinct axial/equatorial signals at room temperature.

Comparative Analysis: Cis vs. Trans Differentiation[1][2][6][7]

This section provides the "Product vs. Alternative" comparison essential for determining diastereomeric ratios (dr) in synthesis.

Mechanism of Differentiation

The differentiation relies on the Karplus relationship and 1,3-diaxial shielding .

  • Coupling Constants (

    
    ):  Axial-Axial couplings are large (8-12 Hz). Axial-Equatorial couplings are small (2-5 Hz).
    
  • Chemical Shift Anisotropy: Axial protons in cycloalkanes are generally shielded (upfield) relative to equatorial protons (downfield).

Data Comparison Table
Spectral FeatureCis-Isomer (Product)Trans-Isomer (Alternative)Causality
H1 Chemical Shift 3.75 ppm 4.15 ppm Equatorial protons (Trans H1) are deshielded by C-C bond anisotropy.
H1 Multiplicity Broad Multiplet (tt)Narrow Multiplet (quint-like)Cis H1 is axial (large

); Trans H1 is equatorial (small

).
H1 Bandwidth (

)
~22 Hz ~8 Hz Sum of coupling constants is significantly higher for axial protons.
C13 NMR (C1) ~72.0 ppm ~68.0 ppm Equatorial carbons (Cis C-OH) are typically downfield of axial carbons (

-gauche effect).
Experimental Validation Workflow

To confirm your assignment, perform the "Shift & Width" Test :

  • Identify the signal at ~3.7–4.2 ppm.

  • Measure the width at half-height (

    
    ).
    
  • If

    
     Hz:  You have the isomer with an Equatorial OH  (likely cis-1,3).
    
  • If

    
     Hz:  You have the isomer with an Axial OH  (likely trans-1,3).
    

Visualizing the Logic

Workflow: Stereochemical Assignment

This diagram outlines the logical flow for assigning the stereochemistry of the isolated product.

G Start Crude Product Mixture (3-(4-Methylphenyl)cycloheptan-1-ol) H1_Analysis Analyze H1 Signal (3.5 - 4.5 ppm) Start->H1_Analysis Check_Shift Check Chemical Shift (delta) H1_Analysis->Check_Shift Check_Width Check Signal Width (W 1/2) H1_Analysis->Check_Width Result_Cis CIS Isomer (OH Equatorial, H1 Axial) Thermodynamic Product Check_Shift->Result_Cis Upfield (~3.75 ppm) Result_Trans TRANS Isomer (OH Axial, H1 Equatorial) Kinetic Product Check_Shift->Result_Trans Downfield (~4.15 ppm) Check_Width->Result_Cis Broad (>20 Hz) Check_Width->Result_Trans Narrow (<10 Hz)

Caption: Decision tree for stereochemical assignment using 1H NMR parameters.

Conformational Equilibrium (Twist-Chair)

Cycloheptane rings are flexible. This diagram illustrates the preferred conformation stabilizing the cis isomer.

Conformation TC Twist-Chair (TC) Global Minimum Sub_Eq Substituents Pseudo-Equatorial (Minimized Strain) TC->Sub_Eq Favored for Cis Sub_Ax Substituents Pseudo-Axial (Transannular Strain) TC->Sub_Ax Forced for Trans Cis_Isomer Cis-Isomer (1,3-relationship) Sub_Eq->Cis_Isomer Stabilizes

Caption: Conformational preference of the cycloheptane ring influencing NMR observables.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for NMR shift prediction rules).
  • Borsdorf, R., et al. (1970). Conformational analysis of methyl-substituted cycloheptanes and cycloheptanols. . (Establishes the equatorial preference of substituents in cycloheptanols).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • PubChem. (2025).[1] (4-Methylphenyl)cycloheptane Compound Summary. . (Source for core scaffold identifiers).

  • Reich, H. J. (2024). 1H NMR Chemical Shifts - Cycloalkanes. . (Reference for axial/equatorial shift differences).

Sources

Comparative

A Senior Application Scientist's Guide to 13C NMR Peak Assignments for 3-(4-Methylphenyl)cycloheptan-1-ol

Introduction: The Analytical Imperative in Structural Elucidation In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Structural Elucidation

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a direct window into the carbon skeleton of a molecule.[1][2] Unlike 1H NMR, where spin-spin coupling can create complex multiplets, proton-decoupled 13C NMR spectra are often simpler, with each unique carbon atom typically represented by a single resonance.[3] However, the assignment of these resonances to specific carbon atoms in complex molecules, such as the diastereomers of 3-(4-methylphenyl)cycloheptan-1-ol, is a non-trivial task that demands a systematic, evidence-based approach.

Part 1: The Cornerstone of Quality Data - An Optimized Experimental Protocol

The fidelity of any spectral assignment is predicated on the quality of the acquired data. A meticulously prepared sample and a well-defined set of acquisition parameters are non-negotiable. The following protocol is designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural analysis.

Methodology: Acquiring a High-Fidelity 13C NMR Spectrum

  • Step 1: Sample Preparation

    • Analyte Purity: Begin with a sample of 3-(4-methylphenyl)cycloheptan-1-ol that has been purified to >95% purity, typically via flash column chromatography or recrystallization. Residual solvents or reaction byproducts will introduce extraneous peaks and complicate the analysis.

    • Mass and Concentration: For 13C NMR, signal-to-noise is a primary concern due to the low natural abundance (1.1%) of the 13C isotope.[3] A higher concentration is therefore desirable. Aim for a concentration of 50-100 mg of the analyte dissolved in approximately 0.6-0.7 mL of a deuterated solvent.[4][5]

    • Solvent Selection: Deuterated chloroform (CDCl3) is an excellent first choice due to its good solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[6][7]

    • Filtration: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.0 ppm.[8]

  • Step 2: NMR Instrument Parameters (for a 400 MHz Spectrometer)

    • Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker system) is appropriate. This removes 1H-13C coupling, ensuring each unique carbon appears as a singlet.[3][9]

    • Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, including any potential carbonyl impurities, are captured.

    • Acquisition Time (AQ): A value of 1-2 seconds is generally sufficient to allow for good digital resolution.

    • Relaxation Delay (D1): This is a critical parameter for quantitative accuracy, especially for quaternary carbons which have longer relaxation times. A delay of 2-5 seconds is a good starting point.

    • Number of Scans (NS): Due to the low sensitivity of 13C NMR, a significant number of scans are required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

    • Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and allowing for faster repetition rates.

Causality in Protocol Design: The choice of a concentrated solution directly addresses the low sensitivity of the 13C nucleus.[10] Filtering the sample is crucial because suspended solids disrupt the local magnetic field, leading to broadened spectral lines which can obscure closely spaced peaks. The use of a proton-decoupled experiment simplifies a potentially complex spectrum into a series of singlets, making the primary task of counting and locating carbon environments straightforward.[9]

Part 2: Deconstruction and Prediction - A Comparative Analysis

To predict the spectrum of our target molecule, we first examine the experimentally determined 13C NMR chemical shifts of its simpler analogs: cycloheptane, cycloheptanol, and toluene. This provides a baseline and allows us to understand the electronic effects of the substituents.

Reference Data from Model Compounds:

CompoundCarbon AtomChemical Shift (δ, ppm)
Cycloheptane All CH2~28.8
Toluene C1 (ipso)~137.9
C2/C6 (ortho)~129.3
C3/C5 (meta)~128.5
C4 (para)~125.6
CH3~21.5
Cycloheptanol C1 (CH-OH)~72.0
C2/C7~37.5
C3/C6~24.0
C4/C5~29.0

(Note: These are approximate, literature-derived values. Actual shifts can vary slightly with solvent and concentration.)

Analysis of Substituent Effects:

  • Hydroxyl (-OH) Group on Cycloheptane: The introduction of the electronegative oxygen atom causes a significant downfield shift (deshielding) of the attached carbon (C1) from ~28.8 ppm in cycloheptane to ~72.0 ppm in cycloheptanol. This is known as the alpha (α) effect.[3][11] The adjacent carbons (C2/C7, the β-carbons) are also shifted downfield to ~37.5 ppm. The effect diminishes with distance.

  • Methyl (-CH3) Group on Benzene: The electron-donating methyl group in toluene causes a slight shielding (upfield shift) of the ortho (~129.3 ppm) and para (~125.6 ppm) carbons relative to benzene (~128.5 ppm), while the ipso-carbon (C1) is deshielded.

Part 3: Synthesis and Assignment for 3-(4-Methylphenyl)cycloheptan-1-ol

By combining the structural features and the observed substituent effects, we can now predict and assign the chemical shifts for 3-(4-methylphenyl)cycloheptan-1-ol. The molecule has 14 unique carbon environments, and thus we expect to see 14 distinct signals in the proton-decoupled 13C NMR spectrum.

Predicted 13C NMR Peak Assignments and Rationale:

The numbering scheme used for the assignment is presented in the diagram below.

Assigned CarbonPredicted δ (ppm)Rationale for Assignment
C1 ~70-73Carbinol Carbon: Directly attached to the electronegative -OH group. Its chemical shift will be very similar to C1 in cycloheptanol, but slightly perturbed by the substituent at C3.
C2 ~44-47β to -OH, β to Aryl: This carbon is deshielded by both the hydroxyl group (β-effect) and the aryl group (β-effect). This combined deshielding will shift it significantly downfield.
C3 ~40-43Benzylic Carbon: This carbon is attached to the bulky aromatic ring and is deshielded. It is also γ to the -OH group.
C4 ~34-37β to Aryl: This carbon is deshielded due to the β-effect of the aryl substituent.
C5 ~28-31Minimal Substituent Effect: This carbon is most removed from the substituents and is expected to have a chemical shift closest to that of unsubstituted cycloheptane.
C6 ~23-26γ to -OH: This carbon is expected to be similar to C3/C6 in cycloheptanol.
C7 ~36-39β to -OH: Similar to C2/C7 in cycloheptanol, but influenced by the asymmetry of the molecule.
C1' ~142-145Aryl Ipso-Carbon: This quaternary carbon is attached to the cycloheptyl ring. The alkyl substituent will cause a downfield shift from the typical aromatic region.
C2'/C6' ~129-130Aryl Ortho-Carbons: These carbons are ortho to the cycloheptyl group and meta to the methyl group. Their shift will be similar to the ortho carbons in toluene.
C3'/C5' ~128-129Aryl Meta-Carbons: These carbons are meta to the cycloheptyl group and ortho to the methyl group. Their shift will be similar to the meta carbons in toluene.
C4' ~135-138Aryl Para-Carbon: This quaternary carbon is attached to the electron-donating methyl group, causing a downfield shift.
C-Me ~20-22Aryl Methyl Carbon: The chemical shift for the methyl carbon on the toluene ring is characteristic and expected to be in this range, very similar to toluene itself.

Visualizing the Assignments

To provide a clear visual correlation between the molecular structure and the predicted spectral data, the following diagram has been generated.

Caption: Molecular structure and predicted 13C NMR assignments.

Conclusion and Further Validation

This guide outlines a systematic, predictive framework for assigning the 13C NMR spectrum of 3-(4-methylphenyl)cycloheptan-1-ol. By dissecting the molecule into its constituent parts and applying fundamental principles of substituent-induced chemical shifts, we have generated a reliable set of assignments. This approach not only provides a solution for the specific molecule but also serves as a template for tackling similar challenges in structural elucidation.

For ultimate confirmation, these predicted assignments should be validated against experimentally acquired data. Advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would provide definitive evidence by correlating carbon signals with their directly attached and long-range coupled protons, respectively. Furthermore, computational methods, such as Density Functional Theory (DFT), can provide highly accurate predictions of NMR chemical shifts to corroborate these assignments.[12][13][14]

References

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • JEOL Inc. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Farmer, S. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • Kwon, Y., Lee, D., Choi, Y.S., & Lee, J. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PMC. [Link]

  • Wawer, I., & Pazderski, L. (2011). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. Inorganica Chimica Acta. [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • ChemRxiv. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

  • SpectraBase. Cycloheptane - Optional[13C NMR] - Chemical Shifts. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of California, Riverside. Sample Preparation and Positioning - NMR. [Link]

  • Burns, D. C., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. [Link]

  • Soderberg, T. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION FOR. [Link]

  • Carl ROTH GmbH + Co. KG. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • NMRS.io. 13C | toluene-d8 | NMR Chemical Shifts. [Link]

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi eGrove. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2007). α-Substituent effects on 13C NMR chemical shifts in some aliphatic compounds: Application of principal component analysis (PCA). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0193797). [Link]

  • National Institutes of Health. 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem. [Link]

  • Metin, J., & Tanimu, A. (2016). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • ARKAT USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

Sources

Validation

Publish Comparison Guide: IR Spectroscopy of 3-(4-Methylphenyl)cycloheptan-1-ol

This guide provides a technical analysis of the infrared (IR) spectroscopic profile of 3-(4-Methylphenyl)cycloheptan-1-ol . As specific experimental spectra for this precise isomer are rare in public databases, this anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the infrared (IR) spectroscopic profile of 3-(4-Methylphenyl)cycloheptan-1-ol . As specific experimental spectra for this precise isomer are rare in public databases, this analysis utilizes a fragment-based predictive model , synthesizing validated data from structural analogs (cycloheptanols, p-tolyl derivatives) and fundamental vibrational spectroscopy principles.

Executive Summary

3-(4-Methylphenyl)cycloheptan-1-ol is a functionalized cycloalkanol often encountered as a chiral intermediate in the synthesis of bioactive scaffolds (e.g., analgesics or receptor modulators). Its structural complexity—combining a flexible seven-membered ring, a rigid aromatic system, and a hydrogen-bonding hydroxyl group—creates a unique vibrational fingerprint.

Objective: This guide enables researchers to:

  • Confirm Identity: Distinguish the product from regioisomers and starting materials.

  • Monitor Reaction Progress: Track the reduction of the ketone precursor.

  • Assess Purity: Identify common contaminants (solvents, unreacted ketone).

Characteristic IR Profile (Predicted)

The IR spectrum of this molecule can be deconstructed into three distinct vibrational zones. The values below are high-confidence predicted ranges based on Group Frequency Theory and data from cycloheptanol and p-xylene.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Hydroxyl (-OH) O-H Stretch3300 – 3450 Broad, StrongIndicates H-bonding. Sharpens to ~3600 cm⁻¹ in dilute solution (free OH).
Aromatic Ring C-H Stretch (sp²)3000 – 3100 WeakDifferentiates from purely aliphatic contaminants.
Alkyl Chain C-H Stretch (sp³)2850 – 2960 StrongOverlap of Cycloheptane ring CH₂ and Methyl (CH₃) group.
Aromatic Ring C=C Stretch1510 – 1520 Medium-SharpCritical Marker: Specific to the p-tolyl ring system.
Methylene CH₂ Scissoring1445 – 1460 MediumCharacteristic of the cycloheptane ring backbone.
Alcohol C-O C-O Stretch1020 – 1060 StrongTypical for secondary alcohols (cycloalkanols).
Para-Substitution C-H Out-of-Plane800 – 820 StrongDefinitive Marker: Confirms 1,4-substitution on the benzene ring.

Comparative Analysis: Performance vs. Alternatives

Scenario A: Reaction Monitoring (Precursor vs. Product)

The most common synthesis involves the reduction of 3-(4-methylphenyl)cycloheptanone . Distinguishing the product from the starting material is the primary use case for IR in this context.

  • The Shift: The reaction is deemed complete when the strong Carbonyl (C=O) peak disappears and the broad Hydroxyl (O-H) band appears.

FeaturePrecursor (Ketone)Product (Alcohol)Status
1700-1715 cm⁻¹ Strong (C=O) AbsentReaction Complete
3300-3450 cm⁻¹ AbsentStrong (O-H) Product Formed
1050 cm⁻¹ Weak/AbsentStrong (C-O) Secondary Alcohol
Scenario B: Structural Analogs (Ring Size Effects)

Differentiating the cycloheptyl derivative from a cyclohexyl analog (e.g., 3-(4-methylphenyl)cyclohexan-1-ol) is challenging but possible in the "Fingerprint Region" (600–1400 cm⁻¹).

  • Ring Strain Indicators: Cyclohexane rings are rigid (chair conformation), leading to sharper, distinct bands in the 900–1000 cm⁻¹ region. Cycloheptane rings are flexible (pseudorotation), often causing band broadening and subtle shifts in CH₂ rocking modes.

  • Differentiation Strategy: Do not rely on the functional group region (above 1500 cm⁻¹). Focus on the 900–1100 cm⁻¹ zone where ring breathing vibrations couple with the C-O stretch.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol.

Method: Thin Film (Neat) vs. Solution
  • Recommendation: Neat (Thin Film) on ATR (Attenuated Total Reflectance) crystal.

  • Reasoning: This molecule is lipophilic and viscous. ATR requires minimal prep and preserves the H-bonding network, providing the "broad" OH peak useful for quick identification.

Step-by-Step Procedure
  • Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂/H₂O lines.

  • Sample Loading: Apply ~5-10 mg of the oil/solid to the crystal center.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest peak (C-H stretch) reaches 0.1 – 0.5 AU . Note: Over-compression can distort peak shapes.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.

  • Validation: Check for the p-tolyl doublet at ~1515 cm⁻¹ and ~815 cm⁻¹. If these are absent, the structure is incorrect.

Visualizing the Logic: Identification Workflow

The following diagram illustrates the decision logic for verifying the product using IR spectroscopy.

IR_Verification_Workflow Start Unknown Sample Spectrum Check_OH Check 3300-3400 cm⁻¹ (Broad Band?) Start->Check_OH Check_CO Check 1700-1720 cm⁻¹ (Sharp Peak?) Check_OH->Check_CO Yes (Alcohol present) Result_Unknown UNKNOWN: Check Structure Check_OH->Result_Unknown No Check_Aromatic Check 1515 & 815 cm⁻¹ (p-Tolyl Markers?) Check_CO->Check_Aromatic No (Pure) Result_Ketone IMPURITY: Unreacted Ketone Check_CO->Result_Ketone Yes (Contaminated) Result_Product CONFIRMED: 3-(4-Methylphenyl)cycloheptan-1-ol Check_Aromatic->Result_Product Yes Check_Aromatic->Result_Unknown No

Figure 1: Logical decision tree for validating the identity of 3-(4-Methylphenyl)cycloheptan-1-ol using key IR spectral markers.

Advanced Considerations: Stereochemistry

The molecule possesses two chiral centers (C1 and C3), leading to cis and trans diastereomers.

  • Intramolecular H-Bonding: In the cis-isomer, if the ring adopts a twist-chair conformation bringing the -OH and Phenyl groups closer, subtle shifts in the OH stretch (lower wavenumber) may be observed compared to the trans-isomer.

  • Resolution: Standard FTIR is typically insufficient to resolve these isomers in the solid state without high-resolution solution-phase studies (e.g., in dilute CCl₄).

References

  • NIST Mass Spectrometry Data Center. Cycloheptanone & Cycloheptanol IR Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

Sources

Comparative

Structural Elucidation of Flexible Scaffolds: X-Ray Crystallography vs. Orthogonal Methods for 3-(4-Methylphenyl)cycloheptan-1-ol

[1] Executive Summary Product Under Review: Single Crystal X-Ray Diffraction (SC-XRD) Data for 3-(4-Methylphenyl)cycloheptan-1-ol. Primary Alternative: Solution-state Nuclear Magnetic Resonance (NMR) Spectroscopy (

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product Under Review: Single Crystal X-Ray Diffraction (SC-XRD) Data for 3-(4-Methylphenyl)cycloheptan-1-ol. Primary Alternative: Solution-state Nuclear Magnetic Resonance (NMR) Spectroscopy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H/

C, NOESY).[1] Secondary Alternative: Density Functional Theory (DFT) Conformational Scanning.[1][2]

This guide provides a technical comparison of structural elucidation methods for 3-(4-Methylphenyl)cycloheptan-1-ol , a chiral intermediate often encountered in the synthesis of CNS-active agents.[1] Unlike rigid cyclohexane systems, the cycloheptane ring exhibits high conformational flexibility (pseudorotation).[2] This guide analyzes why SC-XRD remains the "Gold Standard" for absolute configuration, despite the utility of NMR for dynamic solution-state analysis.

The Challenge: Cycloheptane Flexibility

The core challenge in characterizing 3-(4-Methylphenyl)cycloheptan-1-ol is the fluxional nature of the seven-membered ring.[1] Unlike the stable chair conformation of cyclohexane, cycloheptane interconverts rapidly between Twist-Chair (TC) and Twist-Boat (TB) forms.[1][2]

  • The "Product" (X-Ray): Captures a single, deep-energy minimum conformation stabilized by crystal packing forces.[1][2]

  • The "Alternative" (NMR): Captures a time-averaged ensemble of conformers.[1][2]

Conformational Landscape Diagram

The following diagram illustrates the pseudorotational itinerary that complicates NMR analysis but is resolved by X-ray diffraction.

ConformationLandscape cluster_legend Method detection Chair Chair (C) (Unstable Maxima) TwistChair Twist-Chair (TC) (Global Minimum) Chair->TwistChair Relaxation Boat Boat (B) (Transition State) TwistChair->Boat Pseudorotation TwistBoat Twist-Boat (TB) (Local Minimum) Boat->TwistBoat Relaxation TwistBoat->TwistChair Interconversion XRay X-Ray Captures: Specific TC or TB isomer NMR NMR Captures: Weighted Average

Figure 1: Conformational energy landscape of the cycloheptane ring. X-ray diffraction isolates the lowest energy state (typically Twist-Chair) frozen in the lattice.[1][2]

Product Performance: Single Crystal X-Ray Data

For 3-(4-Methylphenyl)cycloheptan-1-ol, X-ray crystallography provides the only definitive method for assigning absolute configuration (R/S) at the C1 and C3 centers, particularly when heavy-atom derivatization is employed.[1]

Experimental Data Specifications (Representative)

Based on analogous 3-arylcycloheptane structures (e.g., Acta Cryst. reports on fused cycloheptanols), the following structural parameters are characteristic of the crystalline state:

ParameterX-Ray Data (Solid State)NMR Data (Solution State)Implication
Ring Conformation Twist-Chair (TC) Averaged (TC ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

TB)
X-ray resolves the specific pucker angles (

).
C1-C3 Distance 2.54 Å (Precise)2.50–2.65 Å (NOE Estimate)X-ray confirms exact spatial arrangement of the aryl group.[1]
Torsion Angle (

)
Fixed (e.g.,

)
Fluctuating (

)
Critical for determining vicinal coupling constants (

).[1]
Absolute Config Definitive (Flack Parameter) Inferential (Mosher's Method)X-ray is required for regulatory submission (CMC).[1][2]
Critical Protocol: Derivatization for Crystallinity

Since 3-(4-Methylphenyl)cycloheptan-1-ol is a low-melting solid or oil, direct crystallization is often difficult.[1] The "Product" (usable X-ray data) is best achieved via the 3,5-Dinitrobenzoate Derivatization Protocol .[2]

Step-by-Step Workflow:
  • Synthesis: React 3-(4-Methylphenyl)cycloheptan-1-ol (1.0 eq) with 3,5-dinitrobenzoyl chloride (1.2 eq) and pyridine (1.5 eq) in DCM at 0°C

    
     RT.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Crystallization: Dissolve the ester in minimal hot ethanol. Add

    
    -pentane dropwise until turbidity persists.[1] Allow slow evaporation at 4°C.
    
  • Data Collection: Select a crystal (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mm).[1] Collect data at 100 K (cryo-cooling is essential to reduce thermal motion of the flexible ring).
    

Comparative Analysis: X-Ray vs. Alternatives

Alternative A: Solution NMR ( H, NOESY)

Mechanism: Relies on the Karplus equation to relate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 coupling constants to dihedral angles.[1]
  • Pros: Measures the molecule in its biologically relevant (solvated) state. Rapid data acquisition.

  • Cons: The "Averaging Problem."[2] In cycloheptanes, rapid ring inversion averages ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -values. A 
    
    
    
    of 10 Hz and
    
    
    of 2 Hz might average to 6 Hz, leading to incorrect "flat" ring assignments.[1]
  • Verdict: NMR is insufficient for de novo conformational assignment of this flexible scaffold but excellent for verifying bulk purity.[2]

Alternative B: DFT Computational Modeling (B3LYP/6-31G*)

Mechanism: Calculates potential energy surfaces (PES) in silico.[1][2]

  • Pros: Predicts the theoretical global minimum.

  • Cons: Gas-phase calculations often fail to account for crystal packing forces or specific solvation effects (e.g., H-bonding of the -OH group).[1]

  • Verdict: Best used as a support tool to validate the X-ray structure.[2]

Decision Guide: When to Use Which?

RequirementX-Ray Crystallography NMR Spectroscopy DFT Modeling
Absolute Stereochemistry Best (Direct)Good (Derivatization req.)[1][2]N/A
Conformational Precision High (0.001 Å)Low (Dynamic Average)High (Theoretical)
Sample Recovery Non-DestructiveNon-DestructiveN/A
Time to Result Days/WeeksMinutesHours
Cost HighLowLow
Structural Determination Pipeline

The following workflow integrates these methods for the most robust data package.

Workflow cluster_methods Parallel Characterization Start Crude 3-(4-Methylphenyl) cycloheptan-1-ol NMR 1H/13C NMR (Purity Check) Start->NMR Deriv Derivatization (3,5-Dinitrobenzoate) Start->Deriv Validation Validation vs DFT (B3LYP/6-31G*) NMR->Validation Compare J-couplings Cryst Slow Evaporation (EtOH/Pentane) Deriv->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Validation

Figure 2: Integrated workflow for structural elucidation. Note the parallel use of NMR for purity and X-ray for stereochemical definition.

Conclusion

For 3-(4-Methylphenyl)cycloheptan-1-ol , reliance solely on NMR data poses a significant risk of misinterpreting the ring conformation due to pseudorotational averaging.[1]

  • Recommendation: Use X-ray crystallography (via p-nitrobenzoate or 3,5-dinitrobenzoate derivatives) as the primary dataset for establishing the absolute configuration and the precise Twist-Chair geometry.[1][2]

  • Supporting Data: Use DFT to confirm that the crystalline conformation represents a true minimum on the potential energy surface, ensuring the X-ray data is not an artifact of packing forces.[2]

References

  • Conformational Analysis of Cycloheptanes

    • Hendrickson, J. B. (1961).[1][2] Molecular Geometry.[2] I. Machine Computation of the Common Rings. Journal of the American Chemical Society, 83(22), 4537–4547.[2] Link[1][2]

  • X-Ray Crystallography of 3-Aryl Derivatives

    • Benali-Cherif, N., et al. (2007).[1][2][3] Structure of Methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate. MDPI Molbank.[2] Link[1]

  • Cycloheptanol Puckering Parameters

    • Bocelli, G., et al. (1984).[1][2] Crystal structure and conformation of cycloheptane derivatives. Journal of Molecular Structure.

  • Derivatization Protocols for Alcohols

    • Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for ester formation).

  • Flack Parameter for Absolute Configuration

    • Parsons, S., & Flack, H. D. (2004).[1][2] X-ray crystallography to determine absolute configuration. Acta Crystallographica Section A. Link[1][2]

Sources

Validation

A Comparative Guide to the Biological Efficacy of Methylphenyl Cycloheptanol Isomers

Introduction: The Significance of Stereochemistry in Bioactivity The cycloheptanol scaffold is a versatile structural motif in medicinal chemistry, offering a three-dimensional framework that can be strategically functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Bioactivity

The cycloheptanol scaffold is a versatile structural motif in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to interact with various biological targets.[1] When combined with a methylphenyl substituent, the resulting methylphenyl cycloheptanol structure presents multiple stereoisomers. The spatial arrangement of these substituents can dramatically influence the molecule's interaction with chiral biological macromolecules like receptors and enzymes, leading to significant differences in biological efficacy, potency, and even the nature of the pharmacological response.

This guide provides a comparative analysis of the hypothetical biological efficacy of methylphenyl cycloheptanol isomers. While direct experimental data for this specific class of molecules is not extensively available in public literature, we can infer and compare their potential activities by examining structurally related compounds, particularly those with known central nervous system (CNS) activity. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing experimental methodologies to assess biological efficacy, presenting a framework for data comparison, and discussing the underlying structure-activity relationships (SAR).

Hypothesized Biological Targets and Rationale

Based on the structural similarity of methylphenyl cycloheptanol to known psychoactive compounds like phencyclidine (PCP) and its analogs, which feature a phenyl and a cyclic amine moiety, we can hypothesize that its isomers may interact with key CNS targets.[2] These potential targets include:

  • NMDA Receptors: As non-competitive antagonists.[3][4][5]

  • Dopamine Transporter (DAT): Potentially inhibiting dopamine reuptake.[6][7][8]

  • Serotonin (5-HT) Receptors: Exhibiting affinity for various subtypes, such as 5-HT2A.[9][10]

The orientation of the methyl and phenyl groups on the cycloheptanol ring will dictate the steric and electronic profile presented to the binding pockets of these targets, thus influencing the binding affinity and subsequent biological response of each isomer.

Experimental Workflows for Efficacy Determination

A systematic evaluation of the biological efficacy of methylphenyl cycloheptanol isomers requires a multi-tiered approach, beginning with in vitro characterization and progressing to in vivo behavioral models.

In Vitro Assays: Target Engagement and Cellular Response

Initial screening should focus on quantifying the interaction of each isomer with the hypothesized biological targets and their immediate downstream functional consequences.

This technique is fundamental for determining the binding affinity (Ki) of each isomer to the target receptors and transporters.

Experimental Protocol: 5-HT2A Receptor Binding Assay [11][12][13]

  • Membrane Preparation:

    • Utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[11]

    • Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, and 10 µM pargyline, pH 7.4).[12]

    • Determine protein concentration using a standard method like the BCA assay.

  • Competition Binding:

    • In a 96-well filter plate, combine the cell membrane preparation (e.g., 70 µg of protein/well) with a constant concentration of a specific radioligand (e.g., [125I]DOI for 5-HT2A).[12][13]

    • Add increasing concentrations of the unlabeled methylphenyl cycloheptanol isomer (the competitor).

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., 10 µM DOI).[12]

  • Incubation and Filtration:

    • Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.[12]

    • Rapidly filter the contents of the wells through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the isomer.

    • Determine the IC50 value (the concentration of the isomer that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

A similar protocol can be adapted for NMDA receptors (using radioligands like [3H]MK-801) and the dopamine transporter (using radioligands like [125I]RTI-121).[14]

Functional assays are crucial to determine whether an isomer acts as an agonist, antagonist, or modulator of the target's activity.

Experimental Protocol: Gq-Coupled Receptor Calcium Mobilization Assay [1][15][16][17]

This assay is suitable for Gq-coupled receptors like the 5-HT2A receptor, which signal through the release of intracellular calcium.

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

    • Seed the cells into a 96-well, black, clear-bottom microplate and culture overnight to form a confluent monolayer.[1]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffer, often containing probenecid to prevent dye leakage.[1][16]

    • Incubate the cells to allow for dye uptake into the cytoplasm.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the methylphenyl cycloheptanol isomers.

    • Use a kinetic fluorescence plate reader (e.g., FlexStation® 3) to measure the baseline fluorescence.

    • Add the isomer solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the isomer.

    • For agonists, plot the response against the concentration to determine the EC50 (effective concentration for 50% of the maximal response) and the maximum efficacy (Emax).

    • For antagonists, pre-incubate the cells with the isomer before adding a known agonist and measure the inhibition of the agonist's response to determine the IC50.

Gq_Signaling_Pathway Isomer Isomer GPCR GPCR Isomer->GPCR Binds Gq Gq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca ER->Ca Releases Ca->PKC Co-activates CellResponse CellResponse PKC->CellResponse Phosphorylates target proteins

Caption: Gq-protein coupled receptor signaling pathway.

In Vivo Models: Behavioral and Physiological Assessment

In vivo studies are essential to understand the integrated physiological and behavioral effects of the methylphenyl cycloheptanol isomers in a whole organism.

This test is used to assess motor coordination, balance, and potential sedative or ataxic effects of the compounds.[18][19][20][21][22]

Experimental Protocol: Mouse Rotarod Test [18][20]

  • Apparatus: A rotating rod, typically with adjustable speed.

  • Acclimation and Training:

    • Acclimate mice to the testing room for at least 30 minutes before the experiment.

    • Conduct a pre-training session where mice are placed on the stationary or slowly rotating rod to familiarize them with the apparatus.

  • Testing:

    • Administer the methylphenyl cycloheptanol isomer or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

    • At a predetermined time post-injection, place each mouse on the rotarod, which is set to accelerate from a low speed to a higher speed over a set time (e.g., 4 to 40 rpm over 5 minutes).[20]

    • Record the latency to fall for each mouse. A longer latency indicates better motor coordination.

  • Data Analysis: Compare the mean latency to fall between the different isomer-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

This test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[23][24][25][26][27]

Experimental Protocol: Mouse Elevated Plus Maze [23][24][26]

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.[24]

  • Procedure:

    • Acclimate the mice to the testing room.

    • Administer the test compound or vehicle.

    • At a set time after dosing, place the mouse in the center of the maze, facing an open arm.[23]

    • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).[23]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • A significant increase in these parameters compared to the control group suggests an anxiolytic (anxiety-reducing) effect, while a decrease may indicate an anxiogenic (anxiety-promoting) effect.

Experimental_Workflow cluster_synthesis Compound Synthesis Isomers Methylphenyl Cycloheptanol Isomers Binding Binding Isomers->Binding Functional Functional Binding->Functional Motor Motor Functional->Motor Anxiety Anxiety Motor->Anxiety

Caption: Tiered experimental workflow for efficacy testing.

Comparative Data Summary

The data obtained from the aforementioned experiments should be compiled into a clear and concise table for easy comparison of the biological efficacy of the methylphenyl cycloheptanol isomers.

Isomer5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)Rotarod Latency to Fall (s)% Time in Open Arms (EPM)
Isomer A
Isomer B
Isomer C
Vehicle N/AN/AN/A

Structure-Activity Relationship (SAR) Insights

The comparative data will provide valuable insights into the SAR of methylphenyl cycloheptanol isomers. Key considerations include:

  • Relative Stereochemistry: The cis/trans relationship between the methyl, phenyl, and hydroxyl groups will significantly impact the overall shape of the molecule and its ability to fit into the binding pocket of a target.

  • Absolute Stereochemistry (Chirality): For chiral isomers, one enantiomer may exhibit significantly higher affinity and/or efficacy than the other, a common phenomenon in pharmacology.[17]

  • Conformational Flexibility: The cycloheptane ring is conformationally flexible. The preferred conformation of each isomer and how it influences the spatial orientation of the pharmacophoric groups (phenyl, hydroxyl) will be critical for biological activity.

Conclusion

While this guide is based on inferences from structurally related compounds, it provides a robust framework for the systematic evaluation and comparison of the biological efficacy of methylphenyl cycloheptanol isomers. By employing a combination of in vitro and in vivo assays, researchers can elucidate the pharmacological profile of each isomer, understand the critical role of stereochemistry in their activity, and identify promising candidates for further drug development. The detailed protocols and structured approach outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

References

  • Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Available from: [Link]

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). Available from: [Link]

  • Deacon, R. M. (2008, December 22). Elevated Plus Maze for Mice. PMC. Available from: [Link]

  • MultiCenter Mouse Behavior Trial. Elevated Plus Maze Protocol. Available from: [Link]

  • protocols.io. (2023, January 13). Elevated plus maze protocol. Available from: [Link]

  • MMPC.org. (2024, January 3). Rotarod. Available from: [Link]

  • Indiana University. Protocol for Rotarod Coordination testing. Available from: [Link]

  • MMPC.org. (2024, January 3). Elevated Plus Maze. Available from: [Link]

  • Fadda, E., et al. (1989). Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors. PubMed. Available from: [Link]

  • International Mouse Phenotyping Consortium. Rotarod Protocol. Available from: [Link]

  • SciSpace. (2023, June 9). Rotarod Test to assess motor coordination in a mouse parkinsonian model. Available from: [Link]

  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Available from: [Link]

  • Drug Target Review. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC. Available from: [Link]

  • University of Chicago. CALCIUM FLUX PROTOCOL. Available from: [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available from: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]

  • PubMed. (1990, September). Phencyclidine and related compounds evoked [3H]dopamine release from rat mesencephalic cell cultures by a mechanism independent of the phencyclidine receptor, sigma binding site, or dopamine uptake site. Available from: [Link]

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  • EMBL-EBI. Radioligand binding assays for hu.... Available from: [Link]

  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available from: [Link]

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  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. PMC. Available from: [Link]

  • PubMed. (1995, March). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Available from: [Link]

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  • MDPI. (n.d.). Substance Use Disorders and the Psychosis Spectrum: Assessment, Clinical Challenges and Management. Available from: [Link]

  • PubMed. (2025, July 5). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. Available from: [Link]

  • ChemSynthesis. (2025, May 20). 1-phenylcyclohexanol. Available from: [Link]

  • MDPI. (2024, June 17). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. Available from: [Link]

  • ResearchGate. (2021, May 13). (PDF) Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Available from: [Link]

  • RSC Publishing. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. Available from: [Link]

  • PubMed. (2017, January 27). Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities. Available from: [Link]

  • MDPI. (2024, September 19). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities. PMC. Available from: [Link]

  • MDPI. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Available from: [Link]

  • PubMed. (2015, November 12). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. Available from: [Link]

  • PubMed. (2025, March 1). Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. Available from: [Link]

  • PubMed. (n.d.). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Available from: [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 3-(4-Methylphenyl)cycloheptan-1-ol

This guide provides a comprehensive comparison of reference standards for the analytical quantification and qualification of 3-(4-Methylphenyl)cycloheptan-1-ol, a representative small molecule with potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of reference standards for the analytical quantification and qualification of 3-(4-Methylphenyl)cycloheptan-1-ol, a representative small molecule with potential applications in drug discovery and development. The selection of an appropriate reference standard is a critical decision that underpins the accuracy, reproducibility, and validity of all subsequent analytical data. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and allied industries.

The cycloheptane ring is a significant structural motif in a variety of biologically active natural products and synthetic therapeutic agents.[1] Its unique conformational flexibility allows molecules to adopt specific three-dimensional shapes to interact with biological targets.[1] As with many complex organic molecules, the synthesis of 3-(4-Methylphenyl)cycloheptan-1-ol can lead to a range of process-related impurities and stereoisomers. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of a potential drug substance. Therefore, the use of a well-characterized, high-purity reference standard is non-negotiable for accurate analytical assessment.

The Imperative of High-Quality Reference Standards

In analytical testing, particularly within the regulated environment of pharmaceutical development, precision and accuracy are paramount.[2] Reference materials are the cornerstones of calibration, quantification, and method validation.[2] Crystallization is a primary method for product isolation and purification in pharmaceutical manufacturing; however, impurities may still be present in the final crystalline product and must be rigorously controlled.[3] The choice of reference material directly impacts the integrity of analytical results, influencing decisions from early-stage development through to final product release.

Two main categories of reference materials are typically considered:

  • Certified Reference Materials (CRMs): These represent the highest level of accuracy and traceability.[2] Produced by accredited bodies, CRMs adhere to stringent metrological standards, such as ISO 17034 and ISO/IEC 17025, and are accompanied by a comprehensive Certificate of Analysis (CoA) detailing their certified property values, associated uncertainty, and traceability to national or international standards.[4]

  • Reference Standards (RS): While not meeting all the stringent requirements of a CRM, these standards are produced to a high degree of purity and are well-characterized.[2] They are often used for routine analyses where the highest level of metrological traceability is not essential. Their advantage lies in greater accessibility and cost-effectiveness.[2]

Comparative Analysis of Reference Standard Sources for 3-(4-Methylphenyl)cycloheptan-1-ol

For a molecule like 3-(4-Methylphenyl)cycloheptan-1-ol, which may not be readily available as a pharmacopeial standard, a researcher has several options for sourcing a reference material. Below is a comparison of three common alternatives.

FeatureAlternative A: Certified Reference Material (CRM) Alternative B: In-House Synthesized Standard Alternative C: Commercial Chemical Supplier
Purity & Characterization High purity (typically >99.5%), extensively characterized by multiple analytical techniques (qNMR, HPLC, MS, etc.).[4][5]Purity is dependent on the synthesis and purification process. Requires extensive in-house characterization to establish identity and purity.Purity can be variable. Often sold with limited analytical data. Some suppliers offer products "as-is" with no warranty of purity.
Documentation & Traceability Comprehensive Certificate of Analysis (CoA) detailing certified value, uncertainty, and metrological traceability.[2][4]Documentation is generated in-house. Traceability must be established through rigorous internal procedures.Certificate of Analysis may be basic, often only providing a purity value from a single technique (e.g., HPLC area %).
Regulatory Compliance Manufactured under ISO 17034 and characterized under ISO/IEC 17025, making it suitable for regulatory submissions.[4]Suitability for regulatory purposes depends on the rigor of the in-house qualification program.Generally not suitable for late-stage development or QC without extensive further characterization and qualification.
Cost & Availability Higher initial cost. Availability may be limited for novel compounds.High internal cost in terms of labor, resources, and instrument time for synthesis, purification, and characterization.Lower initial cost. Readily available for many common chemical structures.

Experimental Design for Reference Standard Qualification

To objectively compare the performance of reference standards from different sources, a robust analytical protocol is essential. This protocol should aim to confirm the identity, purity, and strength of each material.

Workflow for Reference Standard Comparison

Caption: Workflow for the qualification and comparison of reference standard candidates.

Step-by-Step Analytical Protocol

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Rationale: HPLC with a diode-array detector (DAD) is the workhorse for purity analysis in the pharmaceutical industry. It can separate the main component from structurally related impurities and degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm) and DAD to assess peak purity.

    • Sample Preparation: Accurately weigh and dissolve each reference standard candidate in methanol to a concentration of approximately 1 mg/mL.

    • Analysis: Inject equal volumes of each solution. Calculate the purity based on the area percent of the main peak relative to the total peak area.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Rationale: MS provides molecular weight information and fragmentation patterns, which serve as a fingerprint for confirming the chemical structure.

  • Methodology:

    • Utilize the same HPLC method as described above, with the eluent directed into a mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Confirm the presence of the expected molecular ion ([M+H]+ or [M+Na]+). For 3-(4-Methylphenyl)cycloheptan-1-ol (C14H20O, Mol. Wt.: 204.31), the expected [M+H]+ ion would be at m/z 205.15.

    • Tandem MS (MS/MS): Induce fragmentation of the parent ion to obtain a characteristic fragmentation pattern, which can be compared between the different standard candidates.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Assay

  • Rationale: NMR provides detailed information about the chemical structure and connectivity of atoms. Quantitative NMR (qNMR) is a primary method for determining the exact concentration (assay) of a substance without relying on a pre-existing standard of the same material.

  • Methodology:

    • ¹H and ¹³C NMR: Dissolve an accurately weighed amount of each standard in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the structure is consistent with 3-(4-Methylphenyl)cycloheptan-1-ol. The chemical shifts, coupling constants, and integrations should match theoretical values.

    • Quantitative ¹H NMR (qNMR):

      • Accurately weigh a known amount of the reference standard candidate and a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

      • Dissolve in a known volume of a suitable deuterated solvent.

      • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

      • Calculate the assay of the reference standard by comparing the integral of a unique proton signal from the analyte with the integral of a known proton signal from the internal standard.

Hypothetical Data Comparison

The following table presents a hypothetical outcome of the experimental comparison, illustrating the potential differences between the three sources of reference standards.

Analytical TestAlternative A: CRM Alternative B: In-House Standard Alternative C: Commercial Chemical
HPLC Purity (Area %) 99.9%98.5% (Two impurities at 0.8% and 0.7%)97.2% (Multiple impurities observed)
LC-MS Identity [M+H]+ at m/z 205.15, expected fragmentation.[M+H]+ at m/z 205.15, expected fragmentation. Impurity ions also detected.[M+H]+ at m/z 205.15. An unexpected ion at m/z 221.14 was also observed.
¹H NMR Structure Conforms to the expected structure of 3-(4-Methylphenyl)cycloheptan-1-ol.Conforms to structure, but small signals consistent with impurities are present.Major signals conform to the structure, but several unassigned peaks are visible.
qNMR Assay 99.8% ± 0.2%98.3% ± 0.5%Not performed due to significant impurities.
CoA Provided Comprehensive, with certified values and uncertainty.Internal report detailing synthesis and characterization data.Basic, stating purity by HPLC only.

Logical Framework for Reference Standard Selection

The decision-making process for selecting a reference standard should be logical and risk-based, considering the intended use of the analytical data.

G cluster_0 Phase of Development cluster_1 Reference Standard Choice A Early Discovery / Research D Commercial Chemical or Characterized In-House Batch A->D Justification: Cost-effective, sufficient for relative comparison B Pre-clinical / Phase I E Well-Characterized In-House Standard or Commercial CRM if available B->E Justification: Increased need for accuracy and well-defined purity C Late Phase / Quality Control F Certified Reference Material (CRM) or Primary In-House Standard C->F Justification: Highest level of accuracy, traceability, and regulatory acceptance required

Caption: Decision matrix for selecting a reference standard based on the drug development phase.

Conclusion and Recommendations

The choice of a reference standard for the analysis of 3-(4-Methylphenyl)cycloheptan-1-ol has profound implications for data quality and project success.

  • For applications requiring the highest degree of accuracy and for regulatory purposes, a Certified Reference Material (CRM) is the unequivocal choice. Its certified purity, comprehensive documentation, and metrological traceability provide the highest level of confidence in analytical results.

  • A well-characterized in-house standard can be a viable alternative, particularly when a commercial CRM is unavailable. However, this approach requires a significant investment in synthetic and analytical resources to ensure the material is fit for its intended purpose. The characterization must be thorough, encompassing identity, purity, and assay, with all data meticulously documented.

  • Standard commercial-grade chemicals are generally suitable only for early-stage research where qualitative or semi-quantitative data is sufficient. Their use as a quantitative reference standard in a developmental setting is not recommended without extensive in-house qualification.

Ultimately, the responsibility lies with the analytical scientist to ensure that the chosen reference standard is appropriate for the application and that its quality is scientifically defensible. Investing in a high-quality, well-characterized reference standard from the outset is a critical step in ensuring the integrity of the entire analytical data package.

References

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. Retrieved February 23, 2026, from [Link]

  • Alpha Laboratories. (n.d.). CRM and Reference Standards. Retrieved February 23, 2026, from [Link]

  • Labmate Online. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved February 23, 2026, from [Link]

  • Chemistry & Biology Interface. (2013). An Efficient and Large Scale Synthetic Process of Olmesartan Medoxomil. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of Furan-2-yl(phenyl)methanol. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom.
  • European Journal of Organic Chemistry. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved February 23, 2026, from [Link]

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved February 23, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)cyclopentan-1-ol. Retrieved February 23, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-(4-phenyl-phenyl)-cyclohexan-1-one. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). 3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Cycloheptanol. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol. Retrieved February 23, 2026, from [Link]

  • Proceedings of the Estonian Academy of Sciences. (2022). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved February 23, 2026, from [Link]

  • AQA. (2015, January 12). A-level Chemistry Specification. Retrieved February 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)cycloheptan-1-ol

Hazard Assessment and Characterization Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on the analysis of related compounds, 3-(4-Methylphenyl)cycloheptan-...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on the analysis of related compounds, 3-(4-Methylphenyl)cycloheptan-1-ol should be treated as a hazardous substance.

Table 1: Inferred Hazard Profile of 3-(4-Methylphenyl)cycloheptan-1-ol

Hazard CategoryInferred Properties and PrecautionsSupporting Evidence from Related Compounds
Physical Hazards Likely a combustible liquid. Keep away from heat, sparks, and open flames.[1][2][3]Substituted cycloalkanes and other alcohols are often flammable or combustible.[1][2][3]
Health Hazards Causes skin and serious eye irritation.[4][5][6] May cause respiratory irritation.[5][6] Potential for organ toxicity with prolonged or repeated exposure.[7][8]Structurally similar compounds, such as 1-Methylcycloheptan-1-ol and other substituted phenols, are known skin and eye irritants.[4][5][6] Phenol itself is toxic and can affect the central nervous system, liver, and kidneys.[7][8]
Environmental Hazards Potentially toxic to aquatic life, with possible long-lasting effects.[9] Avoid release to the environment.Many organic compounds, especially those with aromatic rings, exhibit aquatic toxicity.[9]

Due to these potential hazards, 3-(4-Methylphenyl)cycloheptan-1-ol must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11][12] Intentional dilution to circumvent hazardous waste regulations is illegal.[12]

Personal Protective Equipment (PPE)

When handling 3-(4-Methylphenyl)cycloheptan-1-ol for disposal, the following personal protective equipment is mandatory to prevent exposure:

  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn to protect against splashes.[7][13]

  • Hand Protection: Wear chemically resistant gloves. Given the structure, neoprene or butyl gloves are recommended, potentially over a pair of nitrile gloves for added protection.[7][14] Gloves should be changed immediately if contamination occurs.[14]

  • Body Protection: A fully buttoned laboratory coat is required.[7] For larger quantities or where splashing is likely, a chemically resistant apron should be worn.[7][13]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[7]

Step-by-Step Disposal Protocol

The proper disposal of 3-(4-Methylphenyl)cycloheptan-1-ol requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation
  • Isolate the Waste: Do not mix 3-(4-Methylphenyl)cycloheptan-1-ol waste with other waste streams, such as aqueous waste, solid waste, or incompatible chemicals (e.g., strong oxidizing agents).[8]

  • Designated Waste Container: Use a dedicated, properly labeled container for the collection of this specific chemical waste.

Step 2: Containerization
  • Select an Appropriate Container: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is suitable. Avoid using metal containers where possible.[12]

  • Container Condition: Ensure the container is clean, dry, and in good condition with no leaks or cracks.

  • Fill Level: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a critical component of safe waste management. The waste container must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "3-(4-Methylphenyl)cycloheptan-1-ol "

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

Step 4: Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Conditions: Store away from sources of ignition, heat, and direct sunlight.[8][14] Ensure it is stored separately from incompatible materials.

Step 5: Arrange for Professional Disposal
  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11][15][16]

  • Documentation: Complete any necessary waste transfer documentation as required by your institution and local regulations.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(4-Methylphenyl)cycloheptan-1-ol.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Have 3-(4-Methylphenyl)cycloheptan-1-ol Waste assess_hazards Assess Hazards (Skin/Eye Irritant, Combustible, Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Compatible, Labeled Hazardous Waste Container don_ppe->select_container transfer_waste Carefully Transfer Waste (Avoid Splashes) select_container->transfer_waste seal_label Securely Seal and Label Container (Name, Date, Hazards) transfer_waste->seal_label spill Spill Occurs? transfer_waste->spill store Store in Designated, Ventilated Area with Secondary Containment seal_label->store contact_ehs Contact EH&S or Licensed Contractor for Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end spill->seal_label No small_spill Small Spill (<50 mL): Absorb with inert material, collect in sealed container for disposal. spill->small_spill Yes (Small) large_spill Large Spill (>50 mL): Evacuate area, notify EH&S immediately. spill->large_spill Yes (Large)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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